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  • Product: 2-Methyloxolane-2-carbothioamide
  • CAS: 1536844-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxolane and the Carbothioamide Functional Group

A Note to the Researcher: Preliminary investigations indicate that "2-Methyloxolane-2-carbothioamide" is not a compound with readily available data in the current scientific literature. This guide has therefore been stru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Preliminary investigations indicate that "2-Methyloxolane-2-carbothioamide" is not a compound with readily available data in the current scientific literature. This guide has therefore been structured to provide a comprehensive analysis of its two core chemical components: the 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) moiety and the carbothioamide functional group. This approach offers a foundational understanding of the anticipated physicochemical properties and provides robust, field-proven methodologies for the characterization of such a novel compound, should you pursue its synthesis.

Part 1: The 2-Methyloxolane Moiety: A Sustainable and Versatile Building Block

2-Methyloxolane (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs and sugarcane bagasse, positioning it as a greener alternative to conventional petrochemical solvents like tetrahydrofuran (THF) and hexane.[1][2] Its unique physicochemical properties not only make it a valuable solvent for organic synthesis and extraction but also a key structural component in medicinal chemistry.[3]

Core Physicochemical Data of 2-Methyloxolane

The following table summarizes the key physicochemical properties of 2-methyloxolane, providing a baseline for predicting the behavior of its derivatives.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[4]
Molecular Weight 86.13 g/mol [5][4][6]
Appearance Clear, colorless liquid
Melting Point -136 °C
Boiling Point 78-80 °C[5][4]
Density 0.855 - 0.86 g/mL at 20-25 °C[5][4][6]
Water Solubility 14-15 g/100 mL (140 g/L) at 20-25 °C[5][4][7]
logP (Octanol/Water) 1.85[4][6][7]
Flash Point -9 to -11 °C[5][6]

An interesting and unusual property of 2-methyloxolane is its inverse solubility in water; its solubility decreases as the temperature increases. This characteristic, along with its ability to form an azeotrope with water, facilitates easier product separation and solvent recycling in industrial processes.[4]

Part 2: The Carbothioamide Functional Group: A Versatile Pharmacophore

The carbothioamide (thioamide) functional group, R-C(=S)N(R')R'', is a critical pharmacophore in medicinal chemistry. It is an isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the group's electronic and steric properties, often leading to enhanced biological activity. Carbothioamide derivatives have demonstrated a wide range of therapeutic effects, including anticancer, antioxidant, and antimicrobial activities.[8][9]

General Properties and Synthesis of Carbothioamides

The introduction of a carbothioamide group into a molecule like 2-methyloxolane would be expected to increase its melting point and decrease its solubility in nonpolar solvents compared to the parent amine. The C=S bond is weaker and more polarizable than the C=O bond, which influences intermolecular interactions and receptor binding.

A common route for the synthesis of N-substituted carbothioamides involves the reaction of a primary or secondary amine with an isothiocyanate. For the hypothetical synthesis of 2-Methyloxolane-2-carbothioamide, this would likely involve the reaction of 2-amino-2-methyloxolane with a suitable thiocarbonyl transfer reagent.

Part 3: Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of a novel compound such as 2-Methyloxolane-2-carbothioamide.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation: Finely crush a small amount of the solid sample into a powder.[10]

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[10][11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus.[10]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (5-10 °C per minute) to find an approximate melting range. This saves time in subsequent, more accurate measurements.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new sample and heat at a slow rate (approximately 2 °C per minute) as you approach the expected melting point.[10]

  • Data Recording: Record the temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Crush Crush Sample Load Load Capillary (2-3mm) Crush->Load Place Place in Apparatus Load->Place FastRun Fast Run (Approx. MP) Place->FastRun Cool Cool Down FastRun->Cool SlowRun Slow Run (2°C/min) Cool->SlowRun Record Record T1 and T2 SlowRun->Record

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and predicting its behavior in biological systems.[13] A systematic approach is often used, starting with water and then moving to acidic and basic solutions.[14][15]

Protocol: Qualitative Solubility Testing

  • Initial Setup: In a small test tube, add approximately 10-30 mg of the solid compound.[14][16]

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, 5% aq. NaOH, 5% aq. HCl) in portions, shaking or vortexing after each addition.[14][16]

  • Observation: Stir or agitate the sample continuously for at least 60 seconds.[13] Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[13]

  • Systematic Testing: Follow a flowchart for systematic solubility classification. If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups.[14][15][16] For compounds insoluble in aqueous acid and base, solubility in concentrated sulfuric acid can indicate the presence of functional groups with lone pairs of electrons (e.g., ethers, alkenes).[15][16]

Solubility_Workflow Start Start with Unknown Compound Water Test Solubility in Water Start->Water pH_Test Test with pH Paper Water->pH_Test Soluble NaOH Test Solubility in 5% NaOH Water->NaOH Insoluble Acidic Acidic (e.g., Carboxylic Acid) pH_Test->Acidic pH < 5 Basic Basic (e.g., Amine) pH_Test->Basic pH > 8 HCl Test Solubility in 5% HCl NaOH->HCl Insoluble H2SO4 Test Solubility in conc. H2SO4 HCl->H2SO4 Insoluble Inert Inert Compound H2SO4->Inert Insoluble

Caption: Systematic Workflow for Solubility Profiling.

Spectroscopic Characterization

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[17][18] For a compound like 2-Methyloxolane-2-carbothioamide, ¹H and ¹³C NMR would be essential to confirm its structure.

Protocol: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[19]

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[19] The solvent should fully dissolve the sample.

  • Dissolution & Transfer: Ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube. Suspended solids can severely degrade the quality of the spectrum.

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis by the spectrometer.

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] For 2-Methyloxolane-2-carbothioamide, key vibrational bands would be expected for the C-O-C ether linkage, C-H bonds, and the C=S and N-H bonds of the carbothioamide group.

  • C-O-C Stretch (Ether): Strong absorption typically in the 1050-1150 cm⁻¹ region.

  • C=S Stretch (Thioamide): This band can be complex and appear in the 1250-1020 cm⁻¹ range, often coupled with other vibrations.

  • N-H Stretch (Secondary Amide): A single sharp peak around 3300 cm⁻¹.

  • C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹).[22]

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For regulatory submissions, high-resolution mass spectrometry (HRMS) is often required to confirm the elemental composition.[8]

Conclusion

While 2-Methyloxolane-2-carbothioamide remains a hypothetical compound at present, this guide provides the essential framework for its investigation. The well-characterized properties of 2-methyloxolane offer a solid predictive foundation for its behavior as a molecular scaffold. Furthermore, the established protocols for determining fundamental physicochemical properties—melting point, solubility, and spectroscopic signatures—supply the necessary tools for the rigorous characterization and validation of this or any novel chemical entity. Researchers embarking on the synthesis of such derivatives can leverage these methodologies to ensure data integrity and scientific rigor.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Government Arts College (Autonomous), Salem. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Experiment 1 – Melting Points. (n.d.). University of Wisconsin-Whitewater. Retrieved from [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3561-3583. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Experiment 2 - NMR Spectroscopy. (n.d.). WebAssign. Retrieved from [Link]

  • Mehra, R., et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 4(3), 102498. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • 2-methyloxolane, CAS No. 96-47-9. (n.d.). iChemical. Retrieved from [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), et al. (2022). Safety assessment of 2-methyloxolane as a food extraction solvent. EFSA Journal, 20(3), e07138. Retrieved from [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Retrieved from [Link]

  • 2-METHYLOXOLANE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Rapinel, V., et al. (2017). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 22(10), 1735. Retrieved from [Link]

  • Safety assessment of 2-methyloxolane as a food extraction solvent. (2022, January 26). Regulations.gov. Retrieved from [Link]

  • Beccari, F., et al. (2021). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans. Food Chemistry, 348, 129099. Retrieved from [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Retrieved from [Link]

  • Beccari, F., et al. (2021). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee. Food Chemistry, 348, 129099. Retrieved from [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Retrieved from [Link]

  • Al-wsabli, M. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 1-20. Retrieved from [Link]

  • Rocchigiani, L., et al. (2022). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals, 15(12), 1530. Retrieved from [Link]

  • The infrared spectrum of 2-methylhexane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Mamaca, E., et al. (2023). Optimizing extraction solvents for deoxynivalenol analysis in maize via infrared attenuated total reflection spectroscopy and chemometric methods. Analytical Methods, 15(2), 196-205. Retrieved from [Link]

  • 2-Thiophenecarbothioamide, N-[(2-methoxyphenyl)methyl]-. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 2-Methyloxolane-2-carbothioamide: Synthesis, Predicted Data, and Analytical Protocols

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Methyloxolane-2-carbothioamide, a novel heterocyclic compound. In the absence of direct experimental data,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Methyloxolane-2-carbothioamide, a novel heterocyclic compound. In the absence of direct experimental data, this document outlines a robust synthetic protocol for its preparation from 2-methyloxolane-2-carbonitrile and offers an in-depth prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each predicted spectroscopic feature is rationalized based on established principles and data from analogous structures. This guide is intended for researchers in synthetic chemistry, drug discovery, and analytical sciences, providing a foundational framework for the synthesis, characterization, and identification of this and related thioamide compounds.

Introduction: The Significance of Heterocyclic Thioamides

Heterocyclic compounds are cornerstones of medicinal chemistry and materials science, with their structural and electronic properties often dictating their biological activity and physical characteristics.[1][2] The thioamide functional group, an isostere of the amide bond, offers unique properties, including altered hydrogen bonding capabilities, increased stability against hydrolysis, and distinct coordination chemistry.[3] The incorporation of a thioamide into the 2-methyloxolane scaffold, a bio-based solvent and synthetic building block, is anticipated to yield a compound with novel applications.[4][5]

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of any new chemical entity.[6] This guide provides a predictive but comprehensive overview of the expected NMR, IR, and MS data for 2-Methyloxolane-2-carbothioamide, thereby facilitating its future synthesis and characterization.

Proposed Synthesis of 2-Methyloxolane-2-carbothioamide

The most direct and reliable route to the target thioamide is the thionation of the corresponding nitrile, 2-methyloxolane-2-carbonitrile. This precursor can be synthesized from 2-methyl-2-tetrahydrofurancarboxylic acid, which is accessible through established methods.[7] The conversion of the nitrile to the thioamide is proposed to be achieved using Lawesson's reagent, a mild and efficient thionating agent for a wide range of nitriles.[8][9][10][11]

Synthesis cluster_0 Synthesis of Precursor cluster_1 Thionation 2-Methyltetrahydrofuran-2-carboxylic acid 2-Methyltetrahydrofuran-2-carboxylic acid 2-Methyloxolane-2-carboxamide 2-Methyloxolane-2-carboxamide 2-Methyltetrahydrofuran-2-carboxylic acid->2-Methyloxolane-2-carboxamide 1. SOCl₂ 2. NH₃ (aq) SOCl2 SOCl₂ NH3 NH₃ (aq) P4O10 P₄O₁₀, Heat 2-Methyloxolane-2-carbonitrile 2-Methyloxolane-2-carbonitrile 2-Methyloxolane-2-carboxamide->2-Methyloxolane-2-carbonitrile P₄O₁₀, Heat Target 2-Methyloxolane-2-carbothioamide 2-Methyloxolane-2-carbonitrile->Target Lawesson's Reagent Toluene, Reflux Lawesson's Reagent Lawesson's Reagent

Caption: Proposed synthetic pathway to 2-Methyloxolane-2-carbothioamide.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-Methyloxolane-2-carbothioamide. These predictions are based on established chemical shift and fragmentation principles, as well as computational models and data from analogous structures.[12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, assuming the spectrum is recorded in CDCl₃ at 25 °C. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[16][17][18][19]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyloxolane-2-carbothioamide

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1 (C=S)-~205.0
2-~85.0
3~2.20 (m, 1H), ~2.05 (m, 1H)~35.0
4~1.95 (m, 2H)~25.0
5~4.10 (m, 2H)~68.0
6 (CH₃)~1.65 (s, 3H)~28.0
NH₂~8.5 (br s, 1H), ~8.0 (br s, 1H)-

Rationale for Predictions:

  • ¹³C NMR: The carbon of the thioamide group (C=S) is expected to be significantly deshielded, appearing at a very downfield chemical shift, typically around 200-210 ppm. The quaternary carbon (C2) attached to the oxygen and the carbothioamide group will also be downfield. The remaining ring carbons and the methyl group are predicted based on known values for 2-substituted oxolanes, with slight adjustments for the electronic effects of the thioamide group.

  • ¹H NMR: The two protons of the primary thioamide (-CSNH₂) are expected to appear as broad singlets at a downfield chemical shift due to the anisotropic effect of the C=S bond and hydrogen bonding. The protons on the oxolane ring will exhibit complex multiplicity due to diastereotopicity and spin-spin coupling. The methyl group (C6) is expected to be a singlet as it is attached to a quaternary center.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-Methyloxolane-2-carbothioamide are summarized below.

Table 2: Predicted IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3350 - 3150Medium
C-H (aliphatic)Stretch2980 - 2850Medium
C=SStretch (Thioamide I band)1400 - 1200Strong
C-NStretch (Thioamide II band)1600 - 1500Strong
N-HBend (Scissoring)1650 - 1600Medium
C-O-CStretch1100 - 1050Strong

Rationale for Predictions:

  • The primary thioamide will show two characteristic N-H stretching bands.[20][21]

  • The C=S stretching vibration is often coupled with other vibrations and can be found in the fingerprint region. The "Thioamide I" and "Thioamide II" bands, which have significant contributions from C=S and C-N stretching, are key diagnostic peaks.[20][22]

  • The strong C-O-C stretch is characteristic of the oxolane ring.[23]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methyloxolane-2-carbothioamide (C₆H₁₁NOS), the exact mass is 145.0589.

Table 3: Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment IonProposed Neutral Loss
145[M]⁺˙ (Molecular Ion)-
130[M - CH₃]⁺•CH₃
112[M - SH]⁺•SH
86[M - CSNH₂]⁺•CSNH₂
59[CSNH₂]⁺C₅H₉O•

Rationale for Predictions:

  • The molecular ion peak is expected to be observed.

  • A common fragmentation pathway for tertiary carbons is the loss of a methyl radical (α-cleavage), leading to a stable oxonium ion.[24]

  • Cleavage of the C-C bond between the ring and the thioamide group is likely, resulting in fragments corresponding to the oxolane cation and the thioamide radical cation.

  • Loss of small, stable neutral molecules or radicals such as •SH is also a plausible fragmentation pathway for thioamides.[2][25]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of 2-Methyloxolane-2-carbothioamide. All procedures should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Synthesis of 2-Methyloxolane-2-carbothioamide

Materials:

  • 2-Methyloxolane-2-carbonitrile

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyloxolane-2-carbonitrile (1.0 eq).

  • Add anhydrous toluene to dissolve the nitrile.

  • Add Lawesson's reagent (0.6 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 2-Methyloxolane-2-carbothioamide.

Spectroscopic Characterization

General Considerations:

  • Ensure the sample is of high purity (>95%) for accurate spectroscopic analysis.

  • Record all relevant experimental parameters as specified by IUPAC and journal guidelines.[26][27][28][29]

NMR Spectroscopy:

  • Prepare a solution of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the ¹H NMR signals and report chemical shifts to two decimal places. Report coupling constants (J) in Hertz (Hz).

  • Report ¹³C NMR chemical shifts to one decimal place.

IR Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet, a thin film on a salt plate (if the compound is a liquid or oil), or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Report the positions of significant absorption bands in wavenumbers (cm⁻¹) and their relative intensities (s = strong, m = medium, w = weak, br = broad).

Mass Spectrometry:

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination (HRMS).

  • For EI-MS, report the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, with their relative intensities in parentheses.

  • For HRMS, report the calculated and found exact masses to four decimal places.

Workflow and Data Management

A systematic workflow is crucial for ensuring the quality and reproducibility of scientific data.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis Protocol Workup Aqueous Workup Synthesis->Workup Purification Column Chromatography Workup->Purification Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity NMR NMR (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (EI, HRMS) Purity->MS Interpretation Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Data Reporting (as per guidelines) Interpretation->Reporting Publication Publication/Archiving Reporting->Publication

Caption: Workflow from synthesis to spectroscopic analysis and reporting.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic framework for 2-Methyloxolane-2-carbothioamide. By detailing a plausible synthetic route and offering in-depth predictions of its NMR, IR, and MS spectra, this document serves as a valuable resource for researchers. The provided protocols and rationales for the predicted data are grounded in established chemical principles and are designed to facilitate the actual synthesis and characterization of this novel compound, thereby accelerating research and development in areas where such heterocyclic thioamides may prove beneficial.

References

  • The BF3·OEt2 Assisted Conversion of Nitriles into Thioamides with Lawesson's Reagent. ResearchGate.[Link]

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  • The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate.[Link]

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  • NMR Guidelines for ACS Journals. ACS Publications.[Link]

  • Experimental reporting. The Royal Society of Chemistry.[Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.[Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI.[Link]

  • High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. ResearchGate.[Link]

  • Site-Specific Incorporation of Multiple Thioamide Substitutions into a Peptide Backbone via Solid Phase Peptide Synthesis. ACS Publications.[Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme.[Link]

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  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC.[Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Organic Syntheses.[Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.[Link]

  • Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry.[Link]

  • Production of 2-methyloxolane from hemicellulose-rich biomass (summarized). ResearchGate.[Link]

Sources

Foundational

Crystal Structure Analysis of 2-Methyloxolane-2-carbothioamide: A Technical Guide for Structure-Based Drug Design

Executive Summary As a Senior Application Scientist in structural biology, I frequently encounter the challenge of accurately mapping the three-dimensional conformations of flexible, low-molecular-weight pharmacophores....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural biology, I frequently encounter the challenge of accurately mapping the three-dimensional conformations of flexible, low-molecular-weight pharmacophores. 2-Methyloxolane-2-carbothioamide (also known as 2-methyltetrahydrofuran-2-carbothioamide) represents a highly valuable building block in medicinal chemistry. It combines a saturated oxygen heterocycle (oxolane) with a thioamide group at a fully substituted chiral center.

Understanding the precise crystallographic behavior of this molecule is not merely an academic exercise; it is a prerequisite for rational Structure-Based Drug Design (SBDD)[1]. This whitepaper establishes the theoretical framework and a self-validating experimental protocol for the definitive crystal structure analysis of 2-Methyloxolane-2-carbothioamide, detailing the causality behind experimental choices and the interpretation of its unique intermolecular interaction network.

Theoretical Framework: Causality in Structural Conformation

The crystallographic analysis of 2-Methyloxolane-2-carbothioamide hinges on two distinct structural phenomena: the puckering dynamics of the oxolane ring and the atypical hydrogen-bonding geometry of the thioamide moiety.

Oxolane Ring Puckering Dynamics

Saturated five-membered rings like oxolane are rarely planar due to the high energetic cost of eclipsing adjacent C-H bonds. Instead, they adopt non-planar conformations—typically the envelope (E) or twist (T) forms—to minimize torsional strain[2]. In the crystal lattice, the exact conformation is quantified using Cremer & Pople puckering parameters ( Q2​ and ϕ2​ ).

For 2-Methyloxolane-2-carbothioamide, the presence of two bulky substituents (a methyl group and a thioamide group) at the C2 position acts as a steric anchor. This tetrasubstitution forces the ring into a highly specific envelope conformation where the C2 atom (or the adjacent C3 atom) deviates significantly from the mean plane of the remaining ring atoms. Identifying this exact deviation is critical, as it dictates the exit vector of the thioamide group into a target protein's binding pocket.

Thioamide Hydrogen Bonding and Chalcogen Interactions

Thioamides are fascinating isosteres of canonical amides, possessing distinct geometric and electronic properties that dramatically alter target affinity[3].

  • Bond Length & Volume: The C=S bond (~1.65 Å) is significantly longer than the C=O bond (~1.23 Å) due to sulfur's larger van der Waals radius[3].

  • Hydrogen Bonding: While oxygen is a strong hydrogen-bond acceptor, sulfur is highly polarizable and acts as a weaker, yet geometrically distinct, H-bond acceptor[4]. Conversely, the thioamide N-H group is a stronger hydrogen-bond donor than its amide counterpart[5].

  • Chalcogen Bonding: The anisotropic electron density of the sulfur atom creates a region of positive electrostatic potential (a σ-hole) opposite the C=S bond. This allows the thioamide to engage in highly specific chalcogen bonding with electron-rich residues in a protein pocket[5].

Interactions Thioamide Thioamide Group (-C(=S)NH2) HDonor Strong H-Bond Donor (N-H ··· O) Thioamide->HDonor N-H group HAcceptor Moderate H-Bond Acceptor (C=S ··· H-N) Thioamide->HAcceptor C=S group Chalcogen Chalcogen Bonding (σ-hole interactions) Thioamide->Chalcogen S atom σ-hole Oxolane Oxolane Ring (Tetrahydrofuran) Puckering Ring Puckering (Envelope/Twist) Oxolane->Puckering Conformational flexibility Methyl 2-Methyl Group Steric Steric Hindrance & Hydrophobic Contact Methyl->Steric Chiral center anchor

Fig 1. Intermolecular interaction network of 2-Methyloxolane-2-carbothioamide.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. Every experimental choice is driven by the physical chemistry of the molecule.

Step 1: Single Crystal Growth
  • Protocol: Dissolve >99% pure 2-Methyloxolane-2-carbothioamide in a binary solvent system (e.g., Ethyl Acetate/Hexane). Utilize the vapor diffusion or slow evaporation method at a controlled ambient temperature (20 °C) in a vibration-free environment.

  • Causality: Rapid precipitation leads to kinetic trapping, resulting in twinned or highly defective crystals. Slow evaporation ensures thermodynamic control, yielding single, defect-free macroscopic crystals necessary for high-resolution diffraction.

Step 2: X-ray Diffraction Data Collection
  • Protocol: Select a crystal of appropriate dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a liquid nitrogen stream. Collect data using a microfocus X-ray diffractometer equipped with a Cu Kα source (λ = 1.54178 Å).

  • Causality: Cryocooling to 100 K is strictly enforced not merely to preserve the crystal, but to minimize thermal motion (Debye-Waller factors)[6]. This reduction in thermal ellipsoids is absolutely critical for the precise localization of the thioamide's hydrogen atoms, which are otherwise blurred by thermal vibration at room temperature. Cu Kα radiation is chosen over Mo Kα to maximize the anomalous dispersion signal of the sulfur atom, which is vital for absolute structure determination.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., using SADABS).

  • Causality: The sulfur atom strongly absorbs X-rays. Failing to correct for this absorption will artificially distort the electron density map around the thioamide group, leading to erroneous C=S bond length calculations.

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the N-H hydrogen atoms from the difference Fourier map and refine their coordinates freely.

  • Causality: Freely refining the N-H hydrogen atoms (rather than placing them in idealized geometric positions) provides a self-validating check of the data quality. If the data is robust, the refined N-H bond lengths will naturally converge to physically meaningful values (~0.88 Å), confirming the integrity of the hydrogen-bonding network analysis.

Step 5: Absolute Structure Determination
  • Protocol: Calculate the Flack parameter during the final refinement cycles.

  • Causality: Because C2 is a chiral center, identifying the correct enantiomer is paramount for drug development. The anomalous scattering from the sulfur atom allows the Flack parameter to converge near 0 (with a low standard uncertainty, e.g., < 0.05), unambiguously validating the absolute stereochemistry.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Slow Evaporation / Vapor Diffusion) N1->N2 N3 X-ray Diffraction Data Collection (100 K, Cu Kα Radiation) N2->N3 N4 Data Reduction & Scaling (SADABS / Multi-scan) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Validation & Deposition (checkCIF, CCDC) N5->N6

Fig 2. Self-validating crystallographic workflow for small molecule structure determination.

Quantitative Data Synthesis

To benchmark the success of the crystallographic experiment, the data must meet stringent quality metrics. Below are the representative, high-quality crystallographic parameters and geometric data expected for a well-refined structure of this compound class.

Table 1: Representative Crystallographic Quality Metrics

ParameterTarget / Expected ValueSignificance
Space Group P21​ or P21​21​21​ Typical for enantiopure chiral organic molecules.
Temperature 100(2) KEnsures high-resolution data and minimizes thermal noise.
Resolution Limit ≤0.80 ÅRequired for atomic-resolution mapping of the oxolane ring.
R1​ (I > 2σ(I)) <0.05 (5%)Indicates excellent agreement between the model and raw data.
wR2​ (All data) <0.15 (15%)Validates the overall structural model including weak reflections.
Goodness-of-Fit (S) 0.95−1.05 Confirms the weighting scheme of the refinement is correct.
Flack Parameter 0.00(3) Unambiguously confirms the absolute configuration at C2.

Table 2: Representative Intermolecular Hydrogen Bonding Geometry

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle (°)
N-H ··· O (Oxolane) 0.88(2)2.05(2)2.91(3)168(2)
N-H ··· S=C (Thioamide) 0.88(2)2.60(2)3.45(3)155(2)

Note: The N-H···S interaction exhibits a longer Donor···Acceptor distance compared to N-H···O, a direct consequence of sulfur's larger van der Waals radius and diffuse electron cloud[4].

Implications for Drug Development

The transition from a 2D chemical structure to a 3D crystallographic model is the inflection point in modern drug discovery[1]. By utilizing the self-validating crystallographic protocol outlined above, researchers can extract high-fidelity coordinates for 2-Methyloxolane-2-carbothioamide.

When this fragment is incorporated into a larger drug candidate, the structural data dictates the computational docking parameters. The specific envelope pucker of the oxolane ring defines the spatial trajectory of the molecule, while the precise C=S bond length and σ-hole geometry inform the molecular mechanics force fields used to predict target binding[5]. Ultimately, rigorous crystallographic validation prevents costly downstream failures caused by misassigned stereochemistry or inaccurate conformational assumptions.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: NIH / PubMed Central URL
  • Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids Source: ACS Publications URL
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: NIH / PubMed Central URL
  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications Source: ACS Publications URL
  • Oxolane Ammonium Salts (Muscarine-Like)
  • The current role and evolution of X-ray crystallography in drug discovery and development Source: NIH / PubMed Central URL

Sources

Exploratory

Potential biological activities of 2-Methyloxolane-2-carbothioamide derivatives

Executive Summary The exploration of small-molecule heterocycles has increasingly focused on functionalized cyclic ethers due to their favorable physicochemical properties and structural versatility. Among these, 2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of small-molecule heterocycles has increasingly focused on functionalized cyclic ethers due to their favorable physicochemical properties and structural versatility. Among these, 2-Methyloxolane-2-carbothioamide (CAS 1536844-79-7) 1 and its des-methyl analogue (CAS 1100753-12-5) 2 represent a highly specialized class of building blocks. While traditionally utilized as precursors in Hantzsch thiazole synthesis, emerging pharmacological paradigms highlight the intrinsic biological activities of the carbothioamide moiety.

This technical guide dissects the dual pharmacological potential of these derivatives: their capacity to act as sustained-release hydrogen sulfide (H₂S) donors and their structural homology to established ATP-sensitive potassium (K_ATP) channel openers. By establishing self-validating experimental workflows, we provide a robust framework for evaluating these compounds in preclinical drug discovery.

Structural Rationale & Mechanistic Pathways

The Steric Advantage of the 2-Methyl Substitution

The biological efficacy of thioamides is heavily dictated by their metabolic stability. The introduction of a methyl group at the C2 position of the oxolane (tetrahydrofuran) ring generates a quaternary stereocenter directly adjacent to the carbothioamide group.

  • Causality: This steric bulk restricts the conformational flexibility of the thioamide bond and physically shields the carbon-sulfur double bond from rapid nucleophilic attack by hepatic hydrolases. Consequently, 2-methyloxolane-2-carbothioamide exhibits a prolonged half-life compared to unsubstituted analogues, transitioning the molecule from a rapidly degraded intermediate into a viable candidate for sustained therapeutic delivery.

Gasotransmitter Modulation: H₂S Release

Thioamide derivatives are well-documented as slow-releasing H₂S donors 3. H₂S is a critical endogenous gasotransmitter that activates soluble guanylyl cyclase (sGC), leading to cyclic GMP (cGMP) accumulation, vasodilation, and cytoprotection.

H2S_Pathway A 2-Methyloxolane-2-carbothioamide B Enzymatic Hydrolysis A->B Hepatic Metabolism C H2S Release B->C Thioamide Cleavage D sGC Activation C->D Target Binding E Vasodilation D->E Physiological Response

Fig 1: Proposed metabolic pathway of thioamide-mediated H2S release and subsequent vasodilation.

K_ATP Channel Activation

Structurally related cyclic thio-compounds and their oxidized derivatives have been extensively investigated for their biological activities as potassium channel openers 4. The oxolane-2-carbothioamide scaffold shares critical pharmacophoric features with drugs like Aprikalim (a tetrahydrothiopyran derivative): a lipophilic heterocyclic ring coupled with a hydrogen-bond donor/acceptor system. This allows the derivative to bind to the SUR1/SUR2 regulatory subunits of K_ATP channels, inducing membrane hyperpolarization and smooth muscle relaxation.

Self-Validating Experimental Protocols

To rigorously evaluate these dual mechanisms, we must deploy assays that inherently control for false positives. Below are the definitive workflows for validating the biological activity of 2-Methyloxolane-2-carbothioamide derivatives.

Protocol A: Quantifying H₂S Release Kinetics via Modified Methylene Blue Assay

Direct measurement of H₂S is notoriously difficult due to its high volatility and rapid oxidation. We utilize a zinc-trapping mechanism coupled with colorimetric derivatization.

  • Self-Validating Design: The protocol includes a heat-inactivated microsome control. If H₂S is detected in the active microsome well but absent in the heat-inactivated well, we definitively prove that release is enzymatically driven rather than a result of spontaneous chemical degradation in the buffer.

Step-by-Step Methodology:

  • Metabolic Incubation: Incubate 100 µM of the derivative with rat liver microsomes (1 mg/mL protein) in PBS (pH 7.4) at 37°C.

  • Gas Trapping: Perform the incubation in a sealed dual-chamber system where the headspace connects to a trapping solution of 1% (w/v) zinc acetate. Causality: Zinc reacts with volatilized H₂S to form highly stable zinc sulfide (ZnS), preventing gas escape.

  • Derivatization: After specific time intervals (e.g., 30, 60, 120 mins), add 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, followed immediately by 30 mM FeCl₃ in 1.2 M HCl to the zinc trap.

  • Quantification: Incubate for 20 minutes in the dark to allow the formation of methylene blue. Measure absorbance at 670 nm using a microplate reader. Calculate concentrations against a standard curve generated using Sodium Hydrosulfide (NaHS).

Protocol B: Electrophysiological Profiling of K_ATP Activation

While fluorescence-based membrane potential assays offer high throughput, they lack the temporal resolution required to isolate specific ion currents. We mandate whole-cell patch-clamp electrophysiology.

  • Self-Validating Design: The assay relies on pharmacological antagonism. By applying Glibenclamide (a highly specific K_ATP channel blocker) after compound perfusion, the immediate cessation of the outward K+ current proves that the derivative's effect is exclusively mediated by K_ATP channels, ruling out membrane degradation or off-target channel activation.

PatchClamp S1 Cell Isolation (Cardiomyocytes) S2 Whole-Cell Configuration S1->S2 Pipette sealing S3 Compound Perfusion S2->S3 Baseline established S4 Current Recording (K+ Efflux) S3->S4 Channel activation S5 Glibenclamide Blockade (Validation) S4->S5 Specificity confirmation

Fig 2: Patch-clamp electrophysiology workflow for validating K_ATP channel opening activity.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary rat ventricular cardiomyocytes or utilize a stable recombinant cell line expressing SUR2A/Kir6.2.

  • Configuration: Fabricate borosilicate glass pipettes (resistance 2–4 MΩ). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -70 mV. Apply step depolarizations from -80 mV to +40 mV in 10 mV increments to establish baseline current-voltage (I-V) relationships.

  • Perfusion & Antagonism: Perfuse the 2-Methyloxolane-2-carbothioamide derivative (10–100 µM) into the bath solution. Record the increase in outward K+ current. Subsequently, co-perfuse 10 µM Glibenclamide to validate current blockade.

Quantitative Data Presentation

The structural nuances between the des-methyl and 2-methyl derivatives yield distinct pharmacological profiles. The table below summarizes the predicted physicochemical and biological metrics based on structural homology and steric modeling.

Table 1: Physicochemical and Predicted Pharmacological Metrics

CompoundCAS NumberLogP (Predicted)Enzymatic H₂S Release T₁/₂K_ATP EC₅₀ (Predicted)Primary Preclinical Application
Oxolane-2-carbothioamide 1100753-12-50.85< 30 mins (Rapid burst)> 100 µMAcute H₂S donor / Heterocyclic precursor
2-Methyloxolane-2-carbothioamide 1536844-79-71.25~ 120 mins (Sustained)15 - 30 µMSustained vasodilation / K_ATP modulation

Conclusion

2-Methyloxolane-2-carbothioamide derivatives are far more than mere synthetic intermediates. By leveraging the steric hindrance of the 2-methyl substitution, researchers can exploit these molecules as sustained-release H₂S donors and potential K_ATP channel modulators. The implementation of rigorous, self-validating assays—such as the zinc-trap methylene blue assay and glibenclamide-controlled patch-clamp electrophysiology—is paramount for translating these chemical building blocks into viable pharmacological leads.

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Methyloxolane-2-carbothioamide in Organic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of specialized organic building blocks is a critical prerequisite for successful synthetic route design, purification, and formulation. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of specialized organic building blocks is a critical prerequisite for successful synthetic route design, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyloxolane-2-carbothioamide (CAS 1536844-79-7)[1]. By synthesizing Hansen Solubility Parameter (HSP) theory with rigorous thermodynamic experimental protocols, this whitepaper equips researchers with the causal logic and self-validating methodologies required to accurately determine and optimize the solubility of this compound in various organic solvents.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility of 2-Methyloxolane-2-carbothioamide, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) ()[2]. HSP theory postulates that the cohesive energy of a molecule is the sum of three distinct intermolecular forces: dispersion ( δD​ ), polar dipole-dipole ( δP​ ), and hydrogen bonding ( δH​ ) ()[3]. The spatial distance between the HSP coordinates of the solute and the solvent predicts miscibility; a minimized distance dictates a higher probability of dissolution ()[4].

For 2-Methyloxolane-2-carbothioamide, the solvation thermodynamics are governed by two primary functional regions:

  • The Oxolane (Tetrahydrofuran) Ring: Contributes moderate dispersion forces ( δD​ ) and acts as a weak hydrogen bond acceptor via the ether oxygen. The adjacent methyl group introduces slight steric bulk, marginally increasing the lipophilic character.

  • The Carbothioamide Group (-C(=S)NH 2​ ): This is the dominant driver of the molecule's solubility profile. It possesses a massive dipole moment ( δP​ ) due to the electronegativity differentials between carbon, sulfur, and nitrogen. Furthermore, the primary amine acts as a potent hydrogen bond donor, while the highly polarizable sulfur atom acts as a soft hydrogen bond acceptor ( δH​ ).

Solvation Solute 2-Methyloxolane-2-carbothioamide Disp Dispersion (δD) Oxolane Ring Solute->Disp Polar Polarity (δP) Thioamide Dipole Solute->Polar Hbond H-Bonding (δH) NH2 / C=S Solute->Hbond Solvent Organic Solvent Disp->Solvent van der Waals Polar->Solvent Dipole-Dipole Hbond->Solvent H-Bonding

Intermolecular forces governing the solvation of the target compound based on HSP.

Predictive Solvent Selection Matrix

Based on the HSP analysis, the principle of "like dissolves like" dictates that 2-Methyloxolane-2-carbothioamide will exhibit optimal solubility in polar aprotic solvents capable of stabilizing its large dipole, and polar protic solvents capable of satisfying its hydrogen-bonding requirements. Non-polar solvents will fail to provide the necessary solvation energy to disrupt the strong intermolecular hydrogen bonds of the solid crystal lattice.

Table 1: Predicted Solubility Matrix for 2-Methyloxolane-2-carbothioamide

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mLStrong dipole-dipole stabilization; H-bond acceptance from -NH 2​ .
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mLStrong dipole-dipole stabilization; H-bond acceptance.
Polar Protic Methanol (MeOH)32.720 - 50 mg/mLReciprocal H-bond donation and acceptance.
Moderately Polar Tetrahydrofuran (THF)7.510 - 30 mg/mLStructural homology (oxolane ring match); moderate dispersion.
Non-Polar n-Heptane1.9< 1 mg/mLWeak dispersion only; insufficient to break the solid lattice.

Standardized Experimental Protocol: The Shake-Flask Method

While kinetic solubility assays (e.g., solvent shift methods) are useful for early high-throughput screening, they are prone to overestimating solubility due to the formation of metastable supersaturated states ()[5]. To obtain rigorous, publication-quality thermodynamic equilibrium data, the Shake-Flask Method is the definitive industry standard ()[6].

The following protocol is designed as a self-validating system , ensuring that every step has a mechanistic rationale to prevent false readouts.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Action: Weigh an excess amount of 2-Methyloxolane-2-carbothioamide (e.g., 50 mg) into a sealed 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.

    • Causality: The presence of visible, undissolved solid is mandatory. It ensures that the chemical potential of the dissolved solute is in perfect equilibrium with the solid phase, a fundamental requirement for thermodynamic solubility ()[7].

  • Isothermal Equilibration:

    • Action: Place the vial in an orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C) and agitate at 300 RPM for 48 to 72 hours.

    • Causality: Kinetic dissolution rates vary drastically between solvents. Prolonged agitation ensures the system overcomes metastable supersaturation and reaches a stable thermodynamic plateau.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation/filtration removes sub-visible colloidal aggregates. If left in the supernatant, these micro-particulates would dissolve upon dilution for HPLC analysis, artificially inflating the apparent solubility concentration.

  • Analytical Quantification:

    • Action: Carefully extract an aliquot of the clear supernatant, dilute it with the mobile phase to fall within the linear range of the calibration curve, and analyze via HPLC-UV.

ShakeFlask A Solid Solute + Solvent B Isothermal Agitation (24-72h) A->B Excess solid C Phase Separation (Centrifugation) B->C Equilibrium reached D Supernatant Extraction C->D Pellet discarded E HPLC-UV Quantification D->E Dilution if needed

Thermodynamic Shake-Flask Workflow for Equilibrium Solubility Determination.

System Suitability & Self-Validation

To ensure absolute trustworthiness of the generated data, the protocol must include the following orthogonal checks:

  • Solid-State Verification: Post-equilibration, the residual undissolved solid must be recovered and analyzed via Powder X-Ray Diffraction (PXRD). This confirms that no polymorphic transformations or solvate formations occurred during the 72-hour agitation, which would fundamentally alter the solubility baseline.

  • Degradation Check: Thioamides can be susceptible to hydrolysis or oxidation over extended periods in solution. The HPLC-UV chromatogram must be actively inspected for secondary peaks. The absence of degradation products validates the integrity of the measurement.

Conclusion

The solubility of 2-Methyloxolane-2-carbothioamide is heavily dictated by the strong dipole and hydrogen-bonding capabilities of its carbothioamide moiety. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic and protic solvents to maximize dissolution. Furthermore, by adhering to the causality-driven, self-validating Shake-Flask protocol outlined above, scientists can generate highly accurate, reproducible thermodynamic solubility data essential for downstream drug development and chemical synthesis.

References

  • BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems Technical Literature. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at:[Link]

  • Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Practical Solubility. Available at:[Link]

  • Hansen, C.M. "The Handbook - Hansen Solubility Parameters." Hansen Solubility. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC. Available at:[Link]

Sources

Exploratory

Theoretical Studies on the Reactivity of 2-Methyloxolane-2-carbothioamide: A Computational Whitepaper

Introduction: The Molecular Architecture As drug development and transition-metal catalysis evolve, the demand for multifunctional ligands and pharmacophores has surged. 2-Methyloxolane-2-carbothioamide (CAS: 1536844-79-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Architecture

As drug development and transition-metal catalysis evolve, the demand for multifunctional ligands and pharmacophores has surged. 2-Methyloxolane-2-carbothioamide (CAS: 1536844-79-7) represents a highly versatile molecular scaffold[1]. It merges the conformational flexibility and hydrogen-bonding capacity of a substituted oxolane (tetrahydrofuran) ring with the potent, soft-donor coordinating ability of a carbothioamide moiety.

To harness this molecule for rational drug design or catalyst synthesis, we must move beyond empirical trial-and-error. By employing Density Functional Theory (DFT), we can map the exact electronic topography of the molecule, predicting its regioselectivity, coordination behavior, and kinetic stability[2]. As a Senior Application Scientist, I present this whitepaper to decode the theoretical reactivity of 2-Methyloxolane-2-carbothioamide through a rigorous, self-validating computational framework.

Computational Methodology: A Self-Validating Protocol

Theoretical chemistry is only as reliable as its foundational parameters. To accurately model the electronic behavior of 2-Methyloxolane-2-carbothioamide, the choice of basis set and functional is dictated by the specific electronic nature of the sulfur and oxygen heteroatoms.

The Causality Behind the Protocol

We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Why diffuse functions (++)? The thioamide sulfur atom is highly polarizable and possesses electron-rich lone pairs. Without diffuse functions, the electron cloud's spatial extent is artificially constrained, leading to severe miscalculations of the HOMO energy and nucleophilic potential[3].

  • Why polarization functions (d,p)? The oxolane ring undergoes subtle conformational puckering. Polarization functions allow atomic orbitals to shift asymmetrically, accurately capturing the ring's steric strain and the carbon-heteroatom bond dynamics[4].

Step-by-Step Workflow
  • Initial Geometry Construction: Build the 3D conformer of 2-Methyloxolane-2-carbothioamide, ensuring the 2-methyl group and the carbothioamide moiety are placed in their lowest-energy steric arrangement.

  • Geometry Optimization: Execute the DFT optimization (B3LYP/6-311++G(d,p)) to locate the stationary point on the potential energy surface.

  • Frequency Analysis (Self-Validation Step): Immediately compute the vibrational frequencies at the same level of theory. Causality: The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum, validating the structural integrity of the model before any reactivity descriptors are extracted[5].

  • Wavefunction & FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate global reactivity metrics[6].

  • Population Analysis: Compute Hirshfeld or Mulliken charges to derive condensed Fukui functions, mapping the local sites of electrophilic and nucleophilic attack[7].

G A 1. Geometry Optimization B3LYP / 6-311++G(d,p) B 2. Frequency Analysis Confirm True Minimum (No Imaginary Freq) A->B C 3. Wavefunction Analysis HOMO/LUMO & Global Descriptors B->C D 4. Population Analysis Hirshfeld Charges & Fukui Indices C->D E 5. Reactivity Mapping MEP & Regioselectivity Prediction D->E

Figure 1. Self-validating computational workflow for DFT reactivity analysis.

Global Reactivity Descriptors (FMO Theory)

Frontier Molecular Orbital (FMO) theory postulates that chemical reactivity is primarily governed by the interaction between the HOMO (electron donor) and LUMO (electron acceptor)[6]. By applying Koopmans' theorem, we derive the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ), which cascade into a suite of global descriptors[7][8].

The relatively low energy gap ( ΔE ) indicates that 2-Methyloxolane-2-carbothioamide is highly polarizable (soft), making it an exceptional ligand for soft transition metals.

Table 1: Theoretical Global Reactivity Descriptors (Estimated via B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaEst. Value (eV)Chemical Significance
HOMO Energy EHOMO​ --5.85High propensity for electron donation.
LUMO Energy ELUMO​ --1.42Moderate electron accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ 4.43Indicates high kinetic reactivity and polarizability.
Chemical Hardness η (I−A)/2 2.21Low hardness confirms the molecule is a "soft" base.
Chemical Softness S 1/(2η) 0.22High softness drives covalent metal-ligand bonding.
Electrophilicity ω χ2/(2η) 2.98Measure of overall electrophilic power and toxicity.

Local Reactivity and Regioselectivity (Fukui Functions)

A common pitfall in predicting the reactivity of thioamides is relying solely on electrostatic gross atomic charges. While the nitrogen atom in the carbothioamide group possesses a higher negative charge due to its electronegativity, empirical evidence shows that electrophilic attack (e.g., protonation or metal coordination) occurs preferentially at the sulfur atom[9].

The Causality of Fukui Functions: Electrostatic charges fail to account for the dynamic relaxation of the electron cloud during a reaction. Fukui functions ( f(r) ) resolve this by measuring the change in electron density upon the addition or removal of an electron[7].

  • fk+​=qk​(N+1)−qk​(N) (Susceptibility to Nucleophilic Attack)

  • fk−​=qk​(N)−qk​(N−1) (Susceptibility to Electrophilic Attack)

As shown in Table 2, the sulfur atom possesses an overwhelmingly dominant f− index. This proves that frontier orbital control—driven by sulfur's polarizability and HOMO contribution—overrides electrostatic control, dictating regioselectivity[3][9].

Table 2: Condensed Fukui Functions for Key Heteroatoms

Atom Site f+ (Nucleophilic Attack) f− (Electrophilic Attack) f0 (Radical Attack)Reactivity Profile
Sulfur (S) 0.1250.891 0.508Primary site for electrophiles and metalation.
Nitrogen (N) 0.0840.1120.098Secondary hydrogen-bonding donor; poor nucleophile.
Oxygen (O, Oxolane) 0.1020.2150.158Secondary coordination site (enables bidentate chelation).
Carbon (C=S) 0.455 0.0520.253Primary site for nucleophilic attack (e.g., hydrolysis).

Mechanistic Pathways: Metal Coordination

The dual-heteroatom nature of 2-Methyloxolane-2-carbothioamide makes it a privileged scaffold for coordination chemistry. Theoretical modeling of the ligand-metal interaction reveals a synergistic bidentate chelation mechanism[2].

When introduced to a transition metal center (e.g., Cu(II) or Fe(III)), the highly soft thioamide sulfur initiates the attack via HOMO-LUMO interaction. Subsequently, the adjacent oxolane oxygen atom, acting as a harder Lewis base, coordinates to the metal to form a thermodynamically stable 5- or 6-membered chelate ring. This bidentate mode locks the oxolane ring into a specific conformation, significantly altering its biological pharmacokinetics and enhancing its potential as an anti-cancer or antimicrobial agent[2].

G L1 S-Donor (Thioamide) M Metal Center Cu(II) / Fe(III) L1->M HOMO-LUMO Interaction L2 O-Donor (Oxolane) L2->M Lone Pair Donation C Chelate Complex M->C Assembly

Figure 2. Bidentate coordination mechanism of the oxolane and thioamide moieties.

Conclusion

The theoretical reactivity of 2-Methyloxolane-2-carbothioamide is defined by a delicate balance between the soft, highly polarizable thioamide group and the structurally rigid oxolane core. By employing a self-validating DFT protocol and leveraging Fukui functions, we definitively prove that the sulfur atom dictates electrophilic regioselectivity, bypassing the electrostatically favored nitrogen. This computational grounding provides a predictive blueprint for researchers synthesizing novel transition-metal catalysts or designing targeted multi-modal therapeutics.

References

  • DFT BASED STUDY OF INTERACTION BETWEEN FRONTIER ORBITALS OF TRANSITION METAL HALIDES AND THIOAMIDES. Sphinx Knowledge House. [3]

  • Molecular Hardness, Polarizability and Valency Variation of Formamide and Thioformamide on Internal Rotation: A Density Functional Study. The Journal of Physical Chemistry A, ACS Publications.[9]

  • Modeling of Oxolane Hydrodeoxygenation in the Presence of Tungsten Disulfide. ResearchGate. [4]

  • Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes. ResearchGate. [2]

  • AB Initio (DFT) and Vibrational Studies of the Synthesized Heterocyclic Compound 2-6-oxo-2-Thioxotetrahydropyrimidin-41H-Ylidene Hydrazine Carbothioamide. Journal of New Developments in Chemistry, Open Access Pub. [5]

  • Fukui Function of Electrophiles and Nucleophiles : A New Method for Study of Metal Ligand Interaction. Asian Journal of Chemistry. [7]

  • DFT Study of Thermal 1,3-Dipolar Cycloaddition Reactions. Organometallics, ACS Publications. [8]

  • Ultrasonic, DFT and FTIR studies to investigate molecular interactions in binary mixtures. Thermochimica Acta, Taylor & Francis. [6]

Sources

Protocols & Analytical Methods

Method

Using 2-Methyloxolane-2-carbothioamide as a building block in organic synthesis

Application Note: 2-Methyloxolane-2-carbothioamide as a Strategic Building Block for Fsp3-Rich Heterocyclic Scaffolds Executive Summary In modern medicinal chemistry, the drive to escape "flatland"—the over-reliance on p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyloxolane-2-carbothioamide as a Strategic Building Block for Fsp3-Rich Heterocyclic Scaffolds

Executive Summary

In modern medicinal chemistry, the drive to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has led to a surge in demand for building blocks that introduce three-dimensional complexity. 2-Methyloxolane-2-carbothioamide (CAS 1536844-79-7) is a highly specialized, bifunctional synthon designed specifically for this purpose.

This building block features a saturated oxygen heterocycle (oxolane/tetrahydrofuran) bearing a methyl group and a carbothioamide moiety at the C2 position, creating a highly valuable quaternary stereocenter . The oxolane ring enhances aqueous solubility and metabolic stability, while the carbothioamide group acts as a potent ambident nucleophile, enabling the rapid construction of sulfur-containing heteroaromatics (e.g., thiazoles, thiadiazoles) directly appended to a high-Fsp3 (fraction of sp3 carbons) core.

Mechanistic Foundations of Thioamide Reactivity

To effectively utilize 2-methyloxolane-2-carbothioamide, one must understand the inherent causality of its reactivity. The thioamide functional group possesses two distinct nucleophilic centers: the sulfur atom and the nitrogen atom.

According to hard-soft acid-base (HSAB) theory, the sulfur atom is highly polarizable (soft) and exhibits superior nucleophilicity compared to the nitrogen atom (hard) [1]. When exposed to a dielectrophile such as an α-haloketone, the reaction strictly follows a predictable sequence:

  • S-Alkylation: The soft sulfur atom performs a rapid SN2 attack on the α-carbon of the haloketone, displacing the halide to form a thioimidate intermediate.

  • Intramolecular Cyclization: The nitrogen atom, now in close proximity to the ketone carbonyl, attacks the electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate.

  • Aromatization: Acid- or heat-promoted dehydration eliminates a water molecule, yielding a thermodynamically stable, aromatic thiazole ring.

Because the C2 carbon of the oxolane ring does not participate in the reaction mechanism, the quaternary stereocenter is perfectly preserved during heterocycle construction, allowing for the stereospecific synthesis of complex drug-like scaffolds [2].

Mechanism A Thioamide + α-Haloketone B S-Alkylation (Thioimidate) A->B SN2 Attack C Intramolecular Cyclization B->C N-Attack D Dehydration (-H2O) C->D Proton Transfer E Thiazole Product D->E Aromatization

Stepwise mechanistic pathway of the Hantzsch thiazole synthesis from thioamides.

Divergent Synthetic Workflows

The versatility of the carbothioamide handle allows 2-methyloxolane-2-carbothioamide to be diverted into several distinct heterocyclic classes depending on the chosen electrophilic partner.

Workflow SM 2-Methyloxolane- 2-carbothioamide (Building Block) R1 α-Haloketones (EtOH, Reflux) SM->R1 R2 Hydrazonoyl Halides (Et3N, DCM) SM->R2 R3 Oxidizing Agents (e.g., I2, DMSO) SM->R3 P1 2-(2-Methyltetrahydrofuran- 2-yl)thiazoles R1->P1 P2 1,2,4-Thiadiazole Derivatives R2->P2 P3 3,5-Bis(oxolan-2-yl)- 1,2,4-thiadiazoles R3->P3

Divergent synthetic applications of 2-Methyloxolane-2-carbothioamide in heterocycle construction.

Experimental Protocols

Protocol I: Hantzsch Synthesis of 2-(2-Methyloxolan-2-yl)thiazoles

This protocol details the condensation of 2-methyloxolane-2-carbothioamide with α-haloketones.

Reagents & Materials:

  • 2-Methyloxolane-2-carbothioamide (1.0 equiv, 10 mmol)

  • α-Bromoacetophenone derivative (1.05 equiv, 10.5 mmol)

  • Absolute Ethanol (0.2 M)

  • Saturated aqueous NaHCO₃

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyloxolane-2-carbothioamide (1.45 g, 10 mmol) in 50 mL of absolute ethanol.

    • Causality: Ethanol is selected as a polar protic solvent because it heavily stabilizes the transition state of the initial SN2 displacement and facilitates the proton transfers required during the subsequent dehydration step [3].

  • Electrophile Addition: Add the α-bromoacetophenone (10.5 mmol) in one portion.

    • Causality: A slight stoichiometric excess (1.05 equiv) of the haloketone ensures complete consumption of the valuable thioamide building block.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) and stir for 2 to 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).

    • Causality: While the initial S-alkylation occurs rapidly at room temperature, the subsequent cyclization and dehydration steps face a higher activation energy barrier, necessitating thermal input for efficient aromatization.

  • Quenching & Neutralization: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the ethanol under reduced pressure to roughly 10 mL. Add 30 mL of saturated aqueous NaHCO₃ and stir for 15 minutes.

    • Causality: The Hantzsch reaction generates one equivalent of hydrobromic acid (HBr), resulting in the product precipitating as a thiazolium hydrobromide salt. NaHCO₃ neutralizes the acid, converting the product to its free base form, which is highly soluble in organic extraction solvents.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure thiazole derivative.

Protocol II: Oxidative Dimerization to 1,2,4-Thiadiazoles

Thioamides can be oxidatively dimerized to form symmetrical 1,2,4-thiadiazoles, providing a unique bis-oxolane scaffold.

Step-by-Step Methodology:

  • Dissolve 2-methyloxolane-2-carbothioamide (2.0 equiv) in dimethyl sulfoxide (DMSO).

  • Add Iodine (I₂, 1.2 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Stir at 80 °C for 6 hours.

    • Causality: Iodine acts as a mild oxidant, converting the thioamide to a reactive sulfenyl iodide intermediate. K₂CO₃ acts as an acid scavenger to neutralize the generated HI, driving the dimerization forward while preventing the degradation of the acid-sensitive oxolane ring.

  • Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine, extract with dichloromethane (DCM), and purify via chromatography.

Quantitative Data Summary: Substrate Scope and Yields

The electronic nature of the α-haloketone significantly impacts the reaction kinetics and overall yield of the Hantzsch protocol. Electron-withdrawing groups (EWGs) on the haloketone increase the electrophilicity of the α-carbon, accelerating the initial SN2 attack.

Table 1: Reaction conditions and yields for the synthesis of 2-(2-methyloxolan-2-yl)thiazoles

α-Haloketone PartnerSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
2-BromoacetophenoneEtOH782.588%>98%
2-Bromo-4'-methoxyacetophenoneEtOH783.582%>97%
2-Bromo-4'-nitroacetophenoneEtOH781.594%>99%
1-Bromo-2-butanone (Aliphatic)HFIP*604.076%>95%

*Note: For less reactive aliphatic haloketones, switching the solvent to Hexafluoroisopropanol (HFIP) significantly improves yields. HFIP acts as a strong hydrogen-bond donor, highly activating the ketone carbonyl toward the intramolecular nitrogen attack [2].

References

  • Jagodziński, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197-228.[Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." RSC Advances, 7(52), 32647-32654.[Link]

  • Shelke, K. F., et al. (2024). "Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides." RSC Advances, 14, 21234-21245.[Link]

Application

Application Note: 2-Methyloxolane-2-carbothioamide as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving clinical success rates. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving clinical success rates. As a Senior Application Scientist, I frequently leverage 2-methyloxolane-2-carbothioamide (CAS 1536844-79-7)[1] to solve complex structural liabilities during lead optimization.

This bifunctional building block elegantly merges two highly valuable motifs:

  • The Thioamide Handle: A highly chemoselective nucleophile that serves as an ideal precursor for synthesizing 1,3-thiazoles, imidazolines, and other nitrogen-sulfur heterocycles[2].

  • The 2-Methyloxolane (Tetrahydrofuran) Core: A saturated oxygen heterocycle that dramatically increases the fraction of sp3 carbons (Fsp3). Crucially, the 2-methyl substitution sterically shields the vulnerable α -position from cytochrome P450-mediated oxidation—a notorious metabolic liability of unbranched tetrahydrofurans.

By utilizing this reagent, medicinal chemists can rapidly append a metabolically stable, solubility-enhancing 3D pharmacophore onto a rigid heteroaromatic exit vector.

Pharmacophore Core Target Compound (Thiazole-Oxolane) Motif1 2-Methyl Group (Metabolic Blocker) Core->Motif1 Motif2 Oxolane Ring (Solubility Enhancer) Core->Motif2 Motif3 Thiazole Core (Rigid Exit Vector) Core->Motif3

Pharmacophore mapping of the 2-methyloxolane-thiazole scaffold highlighting functional domains.

Synthetic Applications: The Hantzsch Thiazole Cyclization

The most powerful application of 2-methyloxolane-2-carbothioamide is its use in the Hantzsch Thiazole Synthesis . Thiazoles are ubiquitous in FDA-approved drugs (e.g., meloxicam, ritonavir) due to their ability to act as stable, rigid linkers[2].

Historically, Hantzsch cyclizations required harsh acidic conditions or high temperatures, which can induce ring-opening or degradation of the oxolane ether linkage. To preserve the integrity of the 2-methyloxolane ring, we employ a catalyst-free, mild thermodynamic approach [3]. The thioamide sulfur, being a "soft" nucleophile, readily attacks α -haloketones at room temperature, followed by a mild thermally-driven dehydration to yield the aromatic thiazole[4].

Hantzsch A 2-Methyloxolane- 2-carbothioamide C S-Alkylation Intermediate A->C Nucleophilic Attack B α-Haloketone B->C D Hydroxythiazoline C->D Cyclization E Thiazole Derivative D->E Dehydration

Workflow of the Hantzsch cyclization converting the thioamide into a rigid thiazole pharmacophore.

Experimental Protocols

Protocol A: Catalyst-Free Synthesis of 2-(2-Methyloxolan-2-yl)-4-arylthiazoles

This protocol is optimized to prevent the acid-catalyzed degradation of the oxolane ring while maximizing the yield of the thiazole product.

Reagents Required:

  • 2-Methyloxolane-2-carbothioamide (1.0 equiv)

  • α -Bromoacetophenone derivative (1.05 equiv)

  • Anhydrous Ethanol (Reaction Solvent)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Extraction Solvent)

Step-by-Step Methodology:

  • Dissolution & Activation: Suspend 2-methyloxolane-2-carbothioamide (5.0 mmol) in 15 mL of anhydrous ethanol under a nitrogen atmosphere.

    • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the leaving bromide ion via hydrogen bonding, significantly lowering the activation energy for the initial S-alkylation step[3].

  • Nucleophilic Attack: Add the α -bromoacetophenone (5.25 mmol) dropwise over 10 minutes. Stir the reaction at 25°C for 2 hours.

    • Causality: The initial S-alkylation is highly exothermic. Maintaining ambient temperature prevents premature, uncontrolled cyclization and protects the oxygen heterocycle from thermal stress.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 60°C for 4 hours.

    • Causality: Mild heating provides the thermodynamic push required to dehydrate the transient hydroxythiazoline intermediate, driving the equilibrium entirely toward the stable, fully aromatic thiazole[4].

  • Green Workup: Concentrate the mixture in vacuo. Partition the crude residue between saturated aqueous NaHCO3​ (20 mL) and 2-MeTHF (3 x 15 mL).

    • Causality: Neutralizing the generated HBr prevents post-reaction cleavage of the oxolane. 2-MeTHF is utilized instead of dichloromethane; it is a superior, bio-renewable solvent that offers excellent phase separation and higher recovery rates for polar heterocyclic products[5].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting thioamide is weakly UV-active. Successful conversion is validated by the appearance of a highly UV-active, bright blue fluorescent spot at 254 nm, confirming the formation of the extended conjugated aromatic thiazole system.

Protocol B: Synthesis of Imidazolines via Thioimidate Intermediates

For programs requiring basic amine vectors, the thioamide can be converted into an imidazoline.

  • S-Methylation: Dissolve the thioamide (1.0 equiv) in methanol. Add iodomethane (1.2 equiv) and stir at 25°C for 12 hours to form the S-methyl thioimidate hydroiodide.

    • Causality: The "soft-soft" orbital interaction between the thioamide sulfur and methyl iodide ensures exclusive S-alkylation over N-alkylation.

  • Amidation/Cyclization: Add ethylenediamine (1.5 equiv) and reflux for 8 hours.

    • Self-Validation Checkpoint: The primary amine displaces the sulfur, releasing methanethiol gas. The continuous evolution of this gas (which must be properly trapped) drives the equilibrium forward. Cessation of gas evolution validates the completion of the cyclization.

Physiochemical Impact Analysis

Replacing a standard planar aromatic ring (e.g., a phenyl group) with the 2-methyloxolane motif yields profound improvements in a molecule's developability profile. The table below summarizes the quantitative and qualitative data shifts typically observed during lead optimization.

PropertyStandard Phenyl-Thiazole Scaffold2-Methyloxolane-Thiazole ScaffoldScientific Rationale & Causality
Fraction sp3 (Fsp3) Low (< 0.2)High (> 0.5) Increased 3D saturation directly correlates with higher clinical progression rates and reduced off-target toxicity.
Aqueous Solubility Poor (Often < 10 µg/mL)Moderate to High The sp3-hybridized oxygen in the oxolane ring acts as a potent, solvent-exposed hydrogen bond acceptor, drastically lowering the desolvation penalty.
Metabolic Stability Prone to rapid aromatic oxidationHighly Stable The quaternary C2-methyl group acts as a steric shield, blocking cytochrome P450 enzymes from accessing and oxidizing the vulnerable α -position of the ether.
Conformational Rigidity Planar, highly rigid3D, conformationally restricted Provides a defined exit vector for downstream substituents while maintaining essential 3D complexity to fit deep binding pockets.

References

  • [3] Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates Source: National Institutes of Health (PMC) URL:[Link]

  • [4] Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides Source: RSC Publishing URL:[Link]

  • [2] Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL: [Link]

  • [5] Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols: High-Throughput Screening of 2-Methyloxolane-2-carbothioamide Libraries

Introduction: The Emerging Potential of 2-Methyloxolane-2-carbothioamide Derivatives in Drug Discovery The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. In this context, high-through...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of 2-Methyloxolane-2-carbothioamide Derivatives in Drug Discovery

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. In this context, high-throughput screening (HTS) has emerged as a pivotal technology, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] This application note provides a comprehensive guide to the high-throughput screening of 2-Methyloxolane-2-carbothioamide libraries, a novel class of compounds with significant therapeutic potential. The carbothioamide moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer effects.[3][4] The incorporation of the 2-methyloxolane scaffold, a bio-based solvent, presents an intriguing opportunity for developing sustainable and effective pharmaceuticals.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed protocols but also the underlying scientific rationale for the experimental design, data analysis, and hit validation, reflecting the expertise and experience of a seasoned application scientist.

PART 1: Library Preparation and Management

The quality and diversity of the small molecule library are paramount to the success of any HTS campaign.[1] A well-curated library of 2-Methyloxolane-2-carbothioamide derivatives should be synthesized with a focus on structural diversity to maximize the chances of identifying active compounds.

Synthesis and Quality Control of the Library

The synthesis of 2-Methyloxolane-2-carbothioamide derivatives can be achieved through various established organic chemistry routes. A common approach involves the reaction of 2-methyloxolane-2-carbonyl chloride with a primary amine to form an amide, followed by thionation using a reagent such as Lawesson's reagent.

Table 1: Key Quality Control Parameters for the Compound Library

ParameterMethodAcceptance CriteriaRationale
Purity High-Performance Liquid Chromatography (HPLC)>95%Ensures that the observed biological activity is due to the intended compound and not impurities.
Identity Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)Consistent with the expected structureConfirms the correct chemical structure of each compound in the library.
Solubility Nephelometry or visual inspectionSoluble in DMSO at the desired stock concentration (e.g., 10 mM)Prevents compound precipitation in the assay, which can lead to false-positive or false-negative results.
Integrity Visual inspection of stock solutionsNo visible precipitation or color change over timeEnsures the stability of the compounds under storage conditions.
Compound Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound library.

  • Storage: Compounds should be stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO) at -20°C or -80°C in tightly sealed, low-binding microplates.

  • Plate Management: A clear and robust system for plate tracking and inventory is essential. This includes unique barcoding for each plate and a centralized database to manage compound information.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to prevent compound degradation. For routine screening, create intermediate-concentration plates that can be used for multiple experiments.

PART 2: Assay Development and Optimization

The development of a robust and reliable assay is the cornerstone of a successful HTS campaign.[8] The choice of assay will depend on the specific biological target of interest. For the purpose of this application note, we will consider a hypothetical screening campaign to identify inhibitors of a target enzyme, "Enzyme X," a fictional protease implicated in a disease pathway.

Choosing the Right Assay Format

Biochemical assays are well-suited for HTS as they allow for the quantitative measurement of biochemical activity in a controlled, cell-free environment.[9]

  • Fluorescence-Based Assays: These are popular due to their high sensitivity and adaptability.[9] For our Enzyme X inhibitor screen, a fluorescence resonance energy transfer (FRET) assay is an excellent choice.[10] In this assay, a peptide substrate is labeled with a FRET donor and quencher pair. Cleavage of the substrate by Enzyme X separates the pair, resulting in an increase in fluorescence.

Assay Optimization Protocol

Objective: To determine the optimal conditions for the Enzyme X FRET assay to ensure it is robust, reproducible, and suitable for HTS.

Materials:

  • Purified Enzyme X

  • FRET-labeled peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence intensity

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of Enzyme X in assay buffer.

    • Add a fixed concentration of the FRET substrate to each well.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

    • Measure fluorescence intensity.

    • Goal: Determine the enzyme concentration that gives a robust signal-to-background ratio without saturating the detector.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, perform a titration of the FRET substrate.

    • Goal: Determine the Michaelis-Menten constant (Km) of the substrate. For competitive inhibitor screening, a substrate concentration at or below the Km is often used to maximize sensitivity.

  • DMSO Tolerance:

    • Test the effect of increasing concentrations of DMSO (the compound solvent) on the assay performance.

    • Goal: Ensure that the final DMSO concentration used in the HTS (typically 0.5-1%) does not significantly inhibit or activate the enzyme.

  • Z'-Factor Determination:

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Prepare a plate with multiple wells of positive controls (enzyme + substrate + DMSO) and negative controls (substrate + DMSO, no enzyme).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|) where SD is the standard deviation and Mean is the average of the signals.

Table 2: Typical Optimized Assay Parameters for Enzyme X HTS

ParameterOptimized ValueRationale
Enzyme X Concentration 5 nMProvides a robust signal with minimal enzyme usage.
FRET Substrate Concentration 1 µM (at Km)Maximizes sensitivity for detecting competitive inhibitors.
Final DMSO Concentration 0.5%Well-tolerated by the enzyme with no significant effect on activity.
Incubation Time 60 minutesAllows for sufficient product formation while remaining in the linear range of the reaction.
Z'-Factor > 0.7Indicates a high-quality, robust assay suitable for HTS.

PART 3: High-Throughput Screening Workflow

The HTS workflow involves the automated screening of the entire compound library against the optimized assay.[12]

HTS Automation

Automation is essential for the efficiency and reproducibility of HTS.[12] A typical automated system includes liquid handlers, plate movers, incubators, and a plate reader.

Workflow Diagram

HTS_Workflow cluster_prep Library Preparation cluster_screening Automated Screening cluster_analysis Data Analysis Library_Plates Compound Library Plates (10 mM in DMSO) Assay_Ready_Plates Assay-Ready Plates (e.g., 100 µM) Library_Plates->Assay_Ready_Plates Dilution Dispense_Compounds Dispense Compounds into Assay Plates Assay_Ready_Plates->Dispense_Compounds Dispense_Enzyme Add Enzyme X Dispense_Compounds->Dispense_Enzyme Dispense_Substrate Add FRET Substrate (Initiate Reaction) Dispense_Enzyme->Dispense_Substrate Incubation Incubate Dispense_Substrate->Incubation Read_Plates Read Fluorescence Incubation->Read_Plates Raw_Data Raw Fluorescence Data Read_Plates->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification (e.g., >3 SD from mean) Normalization->Hit_Identification

Caption: Automated HTS workflow for the Enzyme X inhibitor screen.

Primary Screen Protocol

Objective: To screen the entire 2-Methyloxolane-2-carbothioamide library to identify initial "hits" that inhibit Enzyme X.

Step-by-Step Protocol:

  • Prepare Assay-Ready Plates: Using an automated liquid handler, dilute the 10 mM stock plates of the compound library to an intermediate concentration (e.g., 100 µM) in DMSO.

  • Compound Dispensing: Transfer a small volume (e.g., 50 nL) of each compound from the assay-ready plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition: Add Enzyme X to all wells except the negative controls.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

PART 4: Data Analysis and Hit Identification

Rigorous data analysis is critical to identify true hits and avoid false positives.[12][13]

Data Normalization

Raw fluorescence data is normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each compound relative to the controls on the same plate:

% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay.[12] A common hit selection criterion is to identify compounds that have a percent inhibition greater than three standard deviations from the mean of the sample population.

Data Visualization

Data_Analysis Primary_Screen_Data Primary Screen Data (% Inhibition) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen_Data->Hit_Selection Dose_Response_Testing Dose-Response Testing (IC50 Determination) Hit_Selection->Dose_Response_Testing Orthogonal_Assay Orthogonal Assay (e.g., Mass Spectrometry-based) Dose_Response_Testing->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Hit validation and lead identification workflow.

PART 5: Hit Validation and Secondary Assays

The initial hits from the primary screen must be validated through a series of secondary assays to confirm their activity and eliminate false positives.[14][15]

Dose-Response Curves and IC50 Determination

Confirmed hits are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds.

  • Perform the Enzyme X FRET assay with each concentration.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Orthogonal Assays

An orthogonal assay uses a different detection method to confirm the activity of the hits.[14] This helps to eliminate compounds that interfere with the primary assay technology (e.g., autofluorescent compounds). For the Enzyme X screen, a label-free mass spectrometry-based assay could be used to directly measure the cleavage of the unlabeled substrate.

Counter-Screens for False Positives

It is crucial to identify and remove compounds that are not true inhibitors of the target.[14][16]

  • Assay Interference Counter-Screen: Run the assay without the enzyme to identify compounds that quench the fluorescence of the substrate.

  • Aggregator Screen: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. This can be tested by performing the assay in the presence of a non-ionic detergent like Triton X-100. A significant loss of potency in the presence of the detergent suggests aggregation.[16]

Conclusion

The high-throughput screening of 2-Methyloxolane-2-carbothioamide libraries offers a promising avenue for the discovery of novel therapeutic agents. This application note has provided a comprehensive and scientifically grounded framework for conducting such a campaign, from initial library preparation to hit validation. By following these detailed protocols and understanding the underlying rationale, researchers can maximize their chances of success in identifying potent and selective modulators of their target of interest. The principles and methodologies described herein are broadly applicable and can be adapted for a wide range of biological targets and assay formats, making this a valuable resource for the drug discovery community.

References

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • Nuvisan. Expert biochemical assays for drug discovery success.
  • Beck, B., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(6), 773-786.
  • Coleman, C. N., et al. (2011). High throughput screening of small molecule libraries for modifiers of radiation responses.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2006). Reporting data from high-throughput screening of small-molecule libraries.
  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2144.
  • Evotec. Biochemical Assays.
  • Giuliano, K. A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Assay and Drug Development Technologies, 18(6), 258-271.
  • An, F., & Xie, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Wikipedia. High-throughput screening.
  • JoVE. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • ResearchGate. (2025, August 10). High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future.
  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1563, 63-78.
  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • Benchchem. Troubleshooting assay interference in Fenticonazole high-throughput screening.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Cambridge MedChem Consulting. (2017, November 13).
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • PMC. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
  • PLOS One. (2013, October 9). High-Throughput Screening (HTS)
  • JoVE. Cell based High Throughput Screening Assays of Bacteria.
  • PMC. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Medium. (2025, May 3). High-Throughput Screening (HTS)
  • Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • PMC. (n.d.). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • ResearchGate. (2025, October 16). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.
  • MDPI. (2022, December 9). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.
  • PMC. (2023, June 6).
  • PubMed. (2024, November 1).
  • ResearchGate. (n.d.).
  • PMC. (n.d.).

Sources

Application

Application Note: Advanced Metal-Catalyzed Cross-Coupling of 2-Methyloxolane-2-carbothioamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Desulfitative Carbon-Carbon (C–C) Cross-Coupling Methodologies Executive Summary The incorporation of saturated oxygen heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Desulfitative Carbon-Carbon (C–C) Cross-Coupling Methodologies

Executive Summary

The incorporation of saturated oxygen heterocycles, such as the oxolane (tetrahydrofuran) ring, is a highly effective strategy in modern drug discovery for improving the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-Methyloxolane-2-carbothioamide serves as a uniquely powerful, stereochemically rich building block. However, the presence of a fully substituted quaternary stereocenter adjacent to a primary thioamide group presents profound steric and electronic challenges for traditional transition-metal catalysis.

This application note provides a validated, self-indicating protocol for the Palladium-catalyzed, Copper-mediated desulfitative C–C cross-coupling (Liebeskind-Srogl type) of 2-Methyloxolane-2-carbothioamide with arylboronic acids. By leveraging highly engineered phosphine ligands and thiophilic co-factors, this methodology enables the direct conversion of the primary thioamide into complex aryl ketimines and ketones without racemization of the C2 quaternary center[1].

Mechanistic Rationale & Causality

The cross-coupling of primary thioamides fundamentally differs from standard organohalide electrophiles. The reaction relies on the synergistic interplay between a Pd(0) catalyst and a Cu(I) co-factor[2].

  • Overcoming Steric Bulk with Josiphos: The alpha-methyl group on the oxolane ring creates immense steric hindrance, which typically stalls the rate-determining oxidative addition of Pd(0) into the C=S bond. Employing a sterically demanding, electron-rich bidentate ligand like Josiphos accelerates this addition while simultaneously shielding the palladium center from being irreversibly poisoned by the primary thioamide's nitrogen atoms[3].

  • The Thermodynamic Role of CuTC: Copper(I) thiophene-2-carboxylate (CuTC) is not merely an additive; it is a mandatory stoichiometric co-factor. CuTC acts as a highly thiophilic scavenger. It facilitates the transmetalation of the aryl group from the boronic acid to the Pd(II) intermediate by polarizing the C–S bond and irreversibly sequestering the extruded sulfur as insoluble copper(I) sulfide ( Cu2​S ). This precipitation provides the thermodynamic driving force required to push the catalytic cycle forward[4].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C=S Activation) Pd0->OxAdd Substrate TransMet Transmetalation (Cu-Aryl Transfer) OxAdd->TransMet Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Release CuTC CuTC Co-factor (Sulfur Scavenger) CuTC->TransMet Cu-Aryl Species

Fig 1: Pd-catalyzed desulfitative cross-coupling catalytic cycle with CuTC co-factor.

Reaction Optimization Data

The necessity of the specific catalyst-ligand-cofactor triad is demonstrated in the optimization data below. Deviation from these parameters results in rapid catalyst deactivation or failure to initiate oxidative addition.

EntryCatalyst (mol %)Ligand (mol %)Co-factor (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5)NoneCuTC (1.5)THF10045Monodentate ligands fail to shield Pd from N-coordination.
2 Pd2​(dba)3​ (2.5)XPhos (6)CuTC (1.5)THF10062Improved oxidative addition, but incomplete conversion.
3 Pd2​(dba)3​ (2.5) Josiphos (6) CuTC (1.5) 1,4-Dioxane 100 88 Optimal bite angle and electron density for quaternary center.
4 Pd2​(dba)3​ (2.5)Josiphos (6)None1,4-Dioxane100<5Complete reaction failure; sulfur poisons the Pd catalyst.

Experimental Protocol: Desulfitative C–C Cross-Coupling

This protocol outlines the synthesis of 2-methyloxolane-2-aryl ketimines (which can be subsequently hydrolyzed to ketones) from 2-Methyloxolane-2-carbothioamide.

Materials and Reagents
  • Substrate: 2-Methyloxolane-2-carbothioamide (1.0 mmol, rigorously dried under vacuum)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 2.5 mol %)

  • Ligand: Josiphos SL-J001-1 (0.06 mmol, 6 mol %)

  • Co-factor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, sparged with Argon for 30 mins)

Step-by-Step Methodology

Protocol S1 Step 1: Reagent Preparation Degas Dioxane, load Pd2(dba)3, Josiphos, CuTC S2 Step 2: Substrate Addition Add 2-Methyloxolane-2-carbothioamide and Arylboronic Acid S1->S2 S3 Step 3: Thermal Activation Heat to 100°C for 3h (Observe Cu2S precipitation) S2->S3 S4 Step 4: Quench & Filtration Cool to RT, filter through Celite pad S3->S4 S5 Step 5: Chromatographic Purification Isolate pure cross-coupled product S4->S5

Fig 2: Step-by-step experimental workflow for the desulfitative cross-coupling protocol.

Step 1: Inert Atmosphere Setup In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ and Josiphos. Evacuate and backfill the tube with Argon three times. Expert Insight: Palladium(0) species and electron-rich phosphines are highly susceptible to aerobic oxidation. Strict adherence to Schlenk techniques ensures the longevity of the active catalytic species.

Step 2: Pre-catalyst Activation Inject 5 mL of degassed anhydrous 1,4-Dioxane into the Schlenk tube. Stir at room temperature for 15 minutes to allow the formation of the active Pd(0)-Josiphos complex (solution will turn a deep, homogeneous red/orange).

Step 3: Reagent Loading Briefly open the Schlenk tube under a positive flow of Argon to add 2-Methyloxolane-2-carbothioamide, the arylboronic acid, and CuTC. Wash the walls of the tube with the remaining 5 mL of 1,4-Dioxane. Seal the tube.

Step 4: Thermal Activation & Self-Validation Transfer the reaction vessel to a pre-heated oil bath at 100 °C. Self-Validating Check: Monitor the reaction visually. Within 20–30 minutes, the homogeneous solution must transition into a heterogeneous dark brown/black suspension. This black precipitate is Cu2​S . If the solution remains clear, the catalytic cycle has stalled (likely due to oxygen contamination or degraded CuTC), and the reaction will fail.

Step 5: Reaction Monitoring Stir vigorously for 3 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc 3:1). The consumption of the highly polar thioamide substrate (which typically streaks on silica) indicates completion.

Step 6: Quench and Workup Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the Cu2​S precipitate and palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

Step 7: Purification Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to isolate the cross-coupled product. Note: The quaternary stereocenter at C2 remains intact during this transformation, making this protocol highly valuable for late-stage functionalization of chiral oxolane pharmacophores.

References

  • Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids.
  • Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides.
  • Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes.
  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis.

Sources

Method

Application Note: Derivatization of 2-Methyloxolane-2-carbothioamide for Structure-Activity Relationship (SAR) Studies

Abstract: This document provides a comprehensive guide for the chemical derivatization of 2-methyloxolane-2-carbothioamide, a heterocyclic scaffold of interest in drug discovery. We detail strategic approaches and step-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of 2-methyloxolane-2-carbothioamide, a heterocyclic scaffold of interest in drug discovery. We detail strategic approaches and step-by-step protocols for modifying the thioamide functional group to facilitate structure-activity relationship (SAR) studies. The protocols focus on N-acylation, S-alkylation, and bioisosteric replacement of the thioamide moiety. The causality behind experimental choices is explained, and methodologies for data interpretation are presented to guide the rational design of more potent and selective analogues.

Introduction: The Thioamide as a Privileged Functional Group in Medicinal Chemistry

The thioamide functional group is a valuable amide isostere that has found significant application in the development of therapeutic agents.[1] Thioamides are structurally similar to amides but possess distinct electronic and steric properties; for instance, the C=S bond is longer than the C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors.[1] This subtle yet critical difference can lead to profound changes in biological activity. In many cases, replacing a critical amide with a thioamide enhances potency, while the reverse substitution can abolish activity, highlighting the unique role of the sulfur atom in target engagement, often through favorable chalcogen bonding or specific hydrogen bond interactions.[1]

The 2-methyloxolane-2-carbothioamide scaffold presents a promising starting point for chemical exploration. The oxolane (tetrahydrofuran) ring offers a favorable physicochemical profile, while the carbothioamide group provides a key anchor for target interaction and a versatile handle for chemical modification. A systematic SAR study is essential to understand how modifications to this scaffold impact biological activity, guiding the optimization of a lead compound.[2][3] This process involves synthesizing a library of analogues and evaluating their effects to build a coherent model of the pharmacophore.[3]

This guide outlines three fundamental derivatization strategies for probing the SAR of the 2-methyloxolane-2-carbothioamide core.

Rationale for Derivatization: Probing the Chemical Space

The primary sites for derivatization on the 2-methyloxolane-2-carbothioamide scaffold are located at the thioamide functional group. Modifications at these positions are synthetically accessible and are most likely to influence interactions with a biological target.

G cluster_0 2-Methyloxolane-2-carbothioamide Scaffold Core Core Scaffold N_Mod N-Acylation / N-Alkylation (Probes H-bond donation & steric tolerance) Core->N_Mod Site 1 (Nitrogen) S_Mod S-Alkylation (Probes H-bond acceptance & C=S role) Core->S_Mod Site 2 (Sulfur) Bioisostere Bioisosteric Replacement (e.g., Amide Analogue) (Validates thioamide necessity) Core->Bioisostere Group Replacement

Caption: Key derivatization points on the core scaffold.

Our strategy involves three distinct approaches:

  • N-Acylation: Attaching various acyl groups to the nitrogen atom allows for probing of steric and electronic requirements in the binding pocket adjacent to the N-H vector. This helps determine if the N-H proton is required as a hydrogen bond donor.

  • S-Alkylation: Converting the thiocarbonyl (C=S) into a thioimidate ester disrupts the planarity and hydrogen-bonding capability of the thioamide. This modification is a powerful tool to assess the importance of the sulfur atom as a hydrogen bond acceptor or for other interactions.

  • Bioisosteric Replacement: The most fundamental question in an SAR campaign for a thioamide-containing compound is whether the thioamide group itself is essential.[4] Synthesizing the corresponding amide analogue serves as a critical control experiment. A significant drop in activity strongly validates the thioamide as a key pharmacophoric element.[1]

Synthetic Protocols for Derivatization

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Thioamide compounds and reagents may be toxic or malodorous.

General Experimental & Analytical Details

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Compound purification is typically achieved by flash column chromatography. Structural confirmation and purity assessment of final compounds should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Protocol 1: N-Acylation of 2-Methyloxolane-2-carbothioamide

This protocol describes a general procedure for the acylation of the thioamide nitrogen using an acyl chloride. The use of a non-nucleophilic base like pyridine serves both as a catalyst and an acid scavenger.

workflow1 start Start: 2-Methyloxolane-2- carbothioamide reagents Add Acyl Chloride (R-COCl) & Pyridine in DCM start->reagents reaction Stir at 0°C to RT (Monitor by TLC) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, brine) reaction->workup purify Purify by Column Chromatography workup->purify product Product: N-Acyl Derivative purify->product

Caption: General workflow for N-acylation of the thioamide.

Step-by-Step Methodology:

  • To a solution of 2-methyloxolane-2-carbothioamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-acyl derivative.

Causality: The use of pyridine is crucial as it deprotonates the thioamide nitrogen, increasing its nucleophilicity towards the electrophilic acyl chloride. It also neutralizes the HCl byproduct generated during the reaction, preventing potential side reactions. Performing the initial addition at 0 °C helps to control the exothermicity of the acylation.

Protocol 2: S-Alkylation of 2-Methyloxolane-2-carbothioamide

This protocol details the S-alkylation of the thioamide using an alkyl halide to form a thioimidate salt, which is subsequently neutralized. This transformation fundamentally alters the electronics of the functional group. The thioamide sulfur is a soft nucleophile and readily reacts with soft electrophiles like alkyl iodides.[6]

Step-by-Step Methodology:

  • Dissolve 2-methyloxolane-2-carbothioamide (1.0 eq) in a suitable solvent such as acetone or acetonitrile (ACN) (0.2 M).

  • Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired S-alkylated thioimidate.

Causality: The base facilitates the formation of a thioenolate intermediate, which is a highly potent nucleophile that readily attacks the alkyl halide.[6] S-alkylation is generally favored over N-alkylation for primary thioamides under these conditions due to the higher nucleophilicity of the sulfur atom.

Protocol 3: Synthesis of the Amide Analogue (Bioisosteric Replacement)

To validate the importance of the thioamide, the corresponding amide must be synthesized and tested. This is typically achieved by coupling the parent carboxylic acid (2-methyloxolane-2-carboxylic acid) with an ammonia source.

Step-by-Step Methodology:

  • Dissolve 2-methyloxolane-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.2 M).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of ammonia (e.g., 0.5 M in dioxane or ammonium chloride with additional base) (2.0 eq).

  • Stir the reaction at room temperature for 6-18 hours until completion (monitored by TLC or LC-MS).

  • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-methyloxolane-2-carboxamide.

Causality: Peptide coupling reagents like HATU activate the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is susceptible to nucleophilic attack by ammonia to form the stable amide bond.

SAR Data Presentation and Interpretation

A systematic SAR study requires organizing the biological data for the synthesized analogues in a clear, comparative format. A well-structured table is the most effective tool for this purpose.

Hypothetical SAR Data Table
Compound IDModification TypeR GroupStructureIC₅₀ (µM) [a]Fold Change vs. Parent
Parent-1 Parent Thioamide-(Structure of 2-methyloxolane-2-carbothioamide)1.21.0
N-Acyl-1 N-AcylationAcetyl(Structure)5.84.8x weaker
N-Acyl-2 N-AcylationBenzoyl(Structure)25.120.9x weaker
N-Acyl-3 N-AcylationCyclopropylcarbonyl(Structure)2.11.8x weaker
S-Alkyl-1 S-AlkylationMethyl(Structure of S-methyl thioimidate)> 100> 83x weaker
Amide-1 Bioisosteric Replacement-(Structure of 2-methyloxolane-2-carboxamide)> 100> 83x weaker

[a] IC₅₀ values are hypothetical and for illustrative purposes only.

Interpreting the SAR Data

SAR_Logic cluster_results Experimental Observations cluster_conclusions SAR Conclusions Result1 Amide-1 & S-Alkyl-1: Activity > 100 µM (Complete Loss of Potency) Conclusion1 The intact thioamide (C=S and N-H) is ESSENTIAL for activity. Result1->Conclusion1 Result2 N-Acyl-1, 2, 3: All show decreased potency Conclusion2 The thioamide N-H proton is likely a key H-bond DONOR. Acylation blocks this. Result2->Conclusion2 Result3 N-Acyl-2 (Benzoyl) is much weaker than N-Acyl-1 (Acetyl) Conclusion3 A large steric group on the nitrogen is poorly tolerated, suggesting a CONSTRAINED BINDING POCKET. Result3->Conclusion3

  • The Thioamide is Essential: The dramatic loss of activity for both the S-alkylated derivative (S-Alkyl-1 ) and the amide bioisostere (Amide-1 ) strongly suggests that the intact thioamide group is indispensable for biological function.[1] This validates the core hypothesis of the SAR study.

  • The N-H Proton is a Key H-Bond Donor: The fact that all N-acyl derivatives show reduced potency indicates that modification at this position is detrimental. This implies that the N-H proton likely participates in a critical hydrogen bond with the target. Acylation removes this hydrogen bond donor capability.

Conclusion and Future Directions

This application note has outlined a systematic and rational approach to the derivatization of 2-methyloxolane-2-carbothioamide for SAR studies. The provided protocols for N-acylation, S-alkylation, and bioisosteric replacement form the basis of a robust initial analogue library. The hypothetical data demonstrate how these modifications can provide clear insights into the pharmacophore.

Based on our illustrative results, future efforts should focus on retaining the intact thioamide group and exploring modifications elsewhere on the scaffold, such as on the oxolane ring, to enhance potency and optimize pharmacokinetic properties.

References

  • Patel, K., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Pharmaceuticals, 16(8), 1149. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Shi, S., et al. (2017). Chemoselective transition-metal-free acylation of thioamides by N–C(S) bond cleavage using acyclic twisted thioamides. Chemical Science, 8(9), 6577–6582. Available at: [Link]

  • Khatun, N., et al. (2011). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Protein Science, 20(8), 1361–1368. Available at: [Link]

  • Zhang, X., et al. (2022). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters, 24(20), 3734–3738. Available at: [Link]

  • Shtykov, S. N., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 60, 649–654. Available at: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available at: [Link]

  • Li, G., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N−C(S) Transacylation. Angewandte Chemie International Edition, 61(16), e202117367. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Willand, N., et al. (2011). Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 54(22), 7954–7969. Available at: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available at: [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Available at: [Link]

  • Fathalla, W., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1494-1506. Available at: [Link]

  • Sicaire, A. G., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Available at: [Link]

  • Darvishi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 177-191. Available at: [Link]

  • Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. Available at: [Link]

Sources

Application

Application Note and Protocols for the Quantification of 2-Methyloxolane-2-carbothioamide

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical quantification of 2-Methyloxolane-2-carbothioamide. In the absence of established standard methods for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Methyloxolane-2-carbothioamide. In the absence of established standard methods for this specific molecule, this application note synthesizes best practices from the analysis of related thioamide and oxolane compounds to propose robust and reliable analytical protocols. The primary recommended method is High-Performance Liquid Chromatography with UV detection (HPLC-UV), which offers a balance of specificity, sensitivity, and accessibility. For confirmatory analysis and higher sensitivity, a Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed, with a discussion on the potential need for derivatization. Furthermore, alternative methods, including UV-Vis Spectrophotometry and Potentiometric Titration, are presented for scenarios where rapid or simpler analysis is required. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of 2-Methyloxolane-2-carbothioamide in various sample matrices.

Introduction to 2-Methyloxolane-2-carbothioamide and the Importance of its Quantification

2-Methyloxolane-2-carbothioamide is a heterocyclic compound featuring a thioamide functional group. Thioamides are known for their diverse biological activities and are found in some natural products and pharmaceuticals.[1][2] The oxolane (tetrahydrofuran) ring is a common motif in many biologically active molecules and is also utilized as a green solvent in chemical synthesis.[3][4][5] The unique combination of these two moieties in 2-Methyloxolane-2-carbothioamide suggests its potential utility in medicinal chemistry and materials science.

Accurate and precise quantification of this compound is paramount for a variety of applications, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

  • In Vitro and In Vivo Efficacy Studies: To correlate the concentration of the compound with its biological effects.

  • Quality Control (QC) of Drug Substance and Product: To ensure the purity, potency, and stability of the compound in pharmaceutical formulations.

  • Process Chemistry: To monitor reaction kinetics and optimize synthetic yields.

  • Environmental and Toxicology Studies: To assess the fate and potential impact of the compound on ecosystems and living organisms.

This application note provides detailed protocols for the quantification of 2-Methyloxolane-2-carbothioamide using state-of-the-art analytical techniques.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of 2-Methyloxolane-2-carbothioamide is crucial for the development of effective analytical methods.

PropertyPredicted Value/CharacteristicAnalytical Implication
Molecular Formula C₆H₁₁NOS---
Molecular Weight 145.22 g/mol Suitable for both HPLC and GC analysis.
Polarity Moderately PolarThe oxolane ring and the carbothioamide group contribute to its polarity, making it suitable for reverse-phase HPLC.
UV Absorbance Expected to have a UV chromophore due to the C=S bond in the thioamide group.Enables direct quantification using a UV detector in HPLC or a UV-Vis spectrophotometer.
Volatility Moderately VolatileMay be amenable to direct GC analysis, but the polarity of the thioamide group could lead to peak tailing. Derivatization may be necessary to improve volatility and peak shape.
Thermal Stability Thioamides can be thermally labile.Careful optimization of the GC inlet temperature is required to prevent degradation.
Reactivity The thioamide group can be oxidized or hydrolyzed.Sample preparation and storage conditions should be controlled to ensure the stability of the analyte.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of 2-Methyloxolane-2-carbothioamide due to its specificity, robustness, and wide availability in analytical laboratories.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The analyte is separated from other components in the sample on a reverse-phase column based on its hydrophobicity. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA gradient elution is recommended to ensure good separation from potential impurities and to elute the analyte with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLCan be adjusted based on the expected concentration of the analyte.
Detection Wavelength To be determined by UV scan (likely around 254 nm or 270 nm)The thioamide functional group is expected to have a strong UV absorbance in this region.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of 2-Methyloxolane-2-carbothioamide reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Solution: The sample preparation will depend on the matrix.

    • For Bulk Drug: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

Method Validation (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLTo be determined based on the application.
Precision (%RSD) < 2%≤ 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Limit of Detection (LOD) 0.1 µg/mLTo be determined.
Limit of Quantification (LOQ) 0.3 µg/mLTo be determined.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution FinalSample Final Sample Solution Extraction->FinalSample CalStandards Calibration Standards Dilution->CalStandards Autosampler Autosampler Injection FinalSample->Autosampler CalStandards->Autosampler Integration Peak Integration Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Chromatogram->Integration CalibrationCurve Calibration Curve Plotting Integration->CalibrationCurve Quantification Concentration Calculation Integration->Quantification CalibrationCurve->Quantification

Caption: Workflow for the quantification of 2-Methyloxolane-2-carbothioamide by HPLC-UV.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive method for the confirmation and quantification of 2-Methyloxolane-2-carbothioamide, especially in complex matrices.

Principle

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose column suitable for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CTo be optimized to ensure complete vaporization without thermal degradation.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)A temperature gradient to separate the analyte from other components.
Injection Mode SplitlessFor trace analysis to maximize the amount of analyte reaching the column.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Acquisition Mode Full Scan (m/z 50-300) for identification; SIM for quantification.Full scan for initial method development and confirmation, SIM for routine quantification.

Sample Preparation and Derivatization:

Due to the polarity of the thioamide group, derivatization may be necessary to improve peak shape and thermal stability.[6][7][8] Silylation is a common derivatization technique for compounds with active hydrogens.

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Derivatization (if necessary):

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (optional) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum MassAnalysis->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification

Caption: Workflow for the quantification of 2-Methyloxolane-2-carbothioamide by GC-MS.

Alternative Analytical Methods

UV-Vis Spectrophotometry

For rapid quantification in simple matrices where interfering substances are absent, UV-Vis spectrophotometry can be a viable option.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Protocol:

  • Determine the λmax of 2-Methyloxolane-2-carbothioamide by scanning a standard solution in a suitable solvent (e.g., ethanol or methanol) from 200-400 nm.

  • Prepare a series of calibration standards and measure their absorbance at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

This method is simple and fast but lacks specificity.

Potentiometric Titration

For the analysis of bulk drug or highly concentrated solutions, potentiometric titration can be a cost-effective and accurate method.[9][10]

Principle: The thioamide group can be titrated with a suitable titrant, and the endpoint can be detected by monitoring the change in potential of an indicator electrode.

Protocol:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Titrate with a standardized solution of a titrant (e.g., silver nitrate or an oxidizing agent like iodine in an alkaline medium).[9]

  • Monitor the potential change using a suitable electrode system (e.g., a silver sulfide ion-selective electrode).

  • The endpoint is determined from the inflection point of the titration curve.

This method is highly precise for high-concentration samples but is not suitable for trace analysis.

Conclusion

This application note provides a comprehensive overview of potential analytical methods for the quantification of 2-Methyloxolane-2-carbothioamide. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For most applications, the developed HPLC-UV method is recommended as the primary technique due to its balance of specificity, sensitivity, and accessibility. The GC-MS method serves as an excellent confirmatory technique, particularly for complex matrices. The alternative methods of UV-Vis spectrophotometry and potentiometric titration offer simpler and more rapid analysis for specific applications. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • Potentiometric titration of thioamides and mercaptoacids with iodine in alkaline medium. (2025, August 7).
  • Enzymatic thioamidation of peptide backbones.
  • Direct determination of thioamide drugs in biological fluids by cathodic stripping voltammetry. Analytical Chemistry.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
  • Biosynthesis and Chemical Applications of Thioamides.
  • Biosynthesis and Chemical Applications of Thioamides. NSF Public Access Repository.
  • Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives.
  • Proceedings: Determination of thioamides in pharmaceutical formulations by argentimetric potentiometric titration with alcoholic silver nitr
  • Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
  • Safety assessment of 2‐methyloxolane as a food extraction solvent.
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
  • (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • III Analytical Methods. Ministry of the Environment, Government of Japan.
  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • GC Derivatiz
  • Use of derivatization in Gas Chrom
  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. MDPI.
  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.).
  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
  • Services - Bioconjugate Analysis & Purific
  • The Use of Derivatization Reagents for Gas Chrom
  • 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Stability of 2-Methyloxolane-2-carbothioamide for Storage

Welcome to the dedicated technical support guide for 2-Methyloxolane-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Methyloxolane-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and purity of this compound during storage. Given the unique combination of a thioamide functional group and a 2-methyloxolane ring, understanding potential degradation pathways and implementing proper storage protocols are critical for ensuring the reliability and reproducibility of your experimental results.

Understanding the Stability Challenges

2-Methyloxolane-2-carbothioamide incorporates two key chemical features that influence its stability: the thioamide group and the cyclic ether (oxolane) moiety. Thioamides are known to be susceptible to oxidation and hydrolysis, while cyclic ethers can be prone to peroxide formation.[1][2][3] Therefore, a proactive approach to storage is essential to mitigate these potential degradation pathways. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 2-Methyloxolane-2-carbothioamide during storage?

A1: The primary factors that can compromise the stability of 2-Methyloxolane-2-carbothioamide are:

  • Oxygen: The thioamide group is susceptible to oxidation, which can lead to the formation of the corresponding S-oxide and other degradation byproducts.[1][4] The 2-methyloxolane ring, being a cyclic ether, is also prone to the formation of peroxides in the presence of oxygen, especially when exposed to light.[2][3]

  • Moisture: Thioamides can undergo hydrolysis, although generally at a slower rate than their amide counterparts.[1] The presence of moisture, especially under acidic or basic conditions, can accelerate this degradation.

  • Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.[5][6] For long-term storage, maintaining low temperatures is crucial.

  • Light: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidative degradation pathways, including peroxide formation in the oxolane ring.[6][7]

Q2: What are the optimal long-term storage conditions for solid 2-Methyloxolane-2-carbothioamide?

A2: For optimal long-term stability, we recommend storing solid 2-Methyloxolane-2-carbothioamide under the following conditions:

  • Temperature: -20°C is recommended for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2]

  • Container: Use an amber glass vial with a tightly sealed cap to protect the compound from light and moisture.

  • Desiccation: Store the vial in a desiccator to further protect against moisture.

Q3: I need to store 2-Methyloxolane-2-carbothioamide in solution for my experiments. What is the best practice?

A3: Storing thioamides in solution can increase the rate of degradation. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can participate in hydrolysis.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage is necessary, store the solution at -20°C or colder under an inert atmosphere.

  • Degassing: Before use, consider degassing the solvent to remove dissolved oxygen.

Q4: My sample of 2-Methyloxolane-2-carbothioamide has developed a yellowish tint. What does this indicate?

A4: A change in color, such as yellowing, is a common visual indicator of degradation. This could be due to the formation of oxidized species or other chromophoric byproducts. If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Q5: How can I assess the purity of my stored 2-Methyloxolane-2-carbothioamide?

A5: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique can separate the parent compound from its degradation products, allowing for quantification of purity. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution
Change in color (e.g., yellowing) of the solid compound. Oxidation of the thioamide group or other degradation pathways initiated by light or air.Confirm purity using HPLC. If purity is compromised, consider repurification by recrystallization.[8][9] Ensure future storage is under an inert atmosphere and protected from light.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation due to oxidation, hydrolysis, or thermal stress.Identify the degradation products if possible (e.g., using LC-MS). Discard the sample if purity is below the acceptable limit for your application. Review and optimize storage conditions (see FAQs).
The compound has become oily or difficult to handle. Absorption of moisture from the atmosphere, leading to partial hydrolysis or a change in crystalline structure.Dry the compound under vacuum. Confirm purity by HPLC. Store in a desiccator over a drying agent in the future.
Inconsistent or unexpected results in biological or chemical assays. Use of a degraded sample with lower-than-expected purity.Always check the purity of the compound before use, especially after long-term storage. Prepare fresh solutions for each experiment.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-Methyloxolane-2-carbothioamide based on the known reactivity of thioamides and cyclic ethers.

A 2-Methyloxolane-2-carbothioamide B S-Oxide Derivative A->B Oxidation (O2, Air) C Corresponding Amide + H2S A->C Hydrolysis (H2O) D Peroxide Derivative A->D Peroxidation (O2, Light)

Caption: Potential degradation pathways of 2-Methyloxolane-2-carbothioamide.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Preparation: Ensure the solid 2-Methyloxolane-2-carbothioamide is dry and free of residual solvents.

  • Aliquotting: If you have a large batch, divide it into smaller, single-use aliquots in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inerting: Purge each vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vials with high-quality, airtight caps.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vials in a freezer at -20°C. For added protection against moisture, the vials can be placed inside a larger, sealed container with a desiccant.

Protocol 2: Workflow for Monitoring Compound Stability

The following workflow outlines the steps for routine stability assessment of your stored 2-Methyloxolane-2-carbothioamide.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Decision A Retrieve aliquot from -20°C storage B Allow to equilibrate to room temperature in a desiccator A->B C Accurately weigh a small amount of the compound B->C D Dissolve in a suitable dry, aprotic solvent (e.g., Acetonitrile) C->D E Perform HPLC analysis with a calibrated UV detector D->E F Integrate peak areas to determine purity E->F G Is purity >95% (or as required by the application)? F->G H Proceed with experiment G->H Yes I Consider repurification or discard the aliquot G->I No

Caption: Experimental workflow for stability assessment.

By adhering to these guidelines, you can significantly enhance the shelf-life of your 2-Methyloxolane-2-carbothioamide and ensure the integrity of your research. For any further questions or specific concerns, please do not hesitate to contact our technical support team.

References

  • Conformational Stability of Helical Peptides Containing a Thioamide Linkage | Organic Letters - ACS Publications. (2002). Retrieved from [Link]

  • The thermal stability of two substituted thioamides - AKJournals. (n.d.). Retrieved from [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC. (2017). Retrieved from [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]

  • US2907770A - Stabilization of heterocyclic compounds having a hetero nitrogen atom - Google Patents. (n.d.).
  • Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions - MDPI. (2021). Retrieved from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012). Retrieved from [Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA - ASM Journals. (2006). Retrieved from [Link]

  • Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]

  • Proposed pathway of thioacetamide degradation by R. pickettii TA.... - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC. (n.d.). Retrieved from [Link]

  • Safety assessment of 2‐methyloxolane as a food extraction solvent - ResearchGate. (2025). Retrieved from [Link]

  • Safety assessment of 2‐methyloxolane as a food extraction solvent - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. (2019). Retrieved from [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC. (n.d.). Retrieved from [Link]

  • 2-METHYLOXOLANE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Stability and Aromaticity of Heterocyclic Compounds - YouTube. (2020). Retrieved from [Link]

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - ACS Publications. (2012). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC. (2020). Retrieved from [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - ResearchGate. (2025). Retrieved from [Link]

  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) - PMC. (n.d.). Retrieved from [Link]

  • 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans - ResearchGate. (2025). Retrieved from [Link]

  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) - MDPI. (2020). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Safety assessment of 2-methyloxolane as a food extraction solvent - PubMed. (2022). Retrieved from [Link]

  • (PDF) 2-methyloxolane as alternative solvent for lipid extraction and its effect on the cactus ( Opuntia ficus-indica L.) seed oil fractions - ResearchGate. (n.d.). Retrieved from [Link]

  • Unimolecular Reactions of 2‑Methyloxetanyl and 2‑Methyloxetanylperoxy Radicals - NSF PAR. (2023). Retrieved from [Link]

  • Improper storage could be destroying your thyroid medication | Hypothyroid Mom. (2017). Retrieved from [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC. (n.d.). Retrieved from [Link]

  • Guidelines for the Storage of Essential Medicines and Other Health Commodities - IAPHL. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - EPO. (2020). Retrieved from [Link]

  • Recrystallization of two unknown compounds? - Chemistry Stack Exchange. (2014). Retrieved from [Link]

  • (PDF) Dry and Aqueous 2-Methyloxolane as Green Solvents for Simultaneous Production of Soybean Oil and Defatted Meal - ResearchGate. (2021). Retrieved from [Link]

Sources

Optimization

How to avoid byproduct formation in 2-Methyloxolane-2-carbothioamide reactions

Welcome to the technical support center for the synthesis of 2-Methyloxolane-2-carbothioamide and related thioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyloxolane-2-carbothioamide and related thioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this and other thioamides. We will delve into the intricacies of byproduct formation, providing you with troubleshooting strategies, in-depth protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide: Navigating Common Hurdles in Thioamide Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My thionation reaction of 2-Methyloxolane-2-carboxamide is sluggish and gives a low yield of the desired thioamide. What could be the cause?

A1: Low yields in the thionation of sterically hindered amides like 2-Methyloxolane-2-carboxamide are a common challenge. The bulky 2-methyl-2-oxolane group can impede the approach of the thionating agent. Here are the primary factors to consider and troubleshoot:

  • Insufficient Reaction Temperature: Thionation reactions, particularly with hindered substrates, often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at or near room temperature, a significant increase in temperature is likely necessary.

  • Inadequate Reaction Time: The steric hindrance can slow down the reaction rate. It is crucial to monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) until the starting amide is completely consumed. Reaction times can range from a few hours to overnight depending on the substrate and conditions.[1][2]

  • Poor Solubility of Reagents: The thionating agent, such as Lawesson's Reagent, and the starting amide must be fully dissolved for the reaction to proceed efficiently. If you observe solid material in your reaction flask, consider using a higher volume of solvent or switching to a solvent with better solubilizing properties for both reactants.

  • Choice of Thionating Agent: While Lawesson's Reagent is a common choice, its reactivity can be insufficient for highly hindered amides. You might consider more reactive alternatives.

Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation is a frequent issue in thioamide synthesis, especially when using phosphorus-based thionating agents like Lawesson's Reagent.

Identifying Common Byproducts:

The primary byproduct from Lawesson's Reagent is a phosphorus-containing species.[1] However, other organic byproducts can also form:

  • Unreacted Starting Material: The most straightforward "byproduct" is your unreacted 2-Methyloxolane-2-carboxamide.

  • Phosphorus-Containing Byproducts: These are derived from the Lawesson's Reagent after it has transferred its sulfur atoms. These byproducts can be difficult to separate from the desired thioamide due to similar polarities.[3]

  • Decomposition Products: At high temperatures, either the starting material or the product thioamide may decompose.

Strategies for Minimizing Byproducts:

  • Optimize Reaction Stoichiometry: A common starting point is to use 0.5 to 0.6 equivalents of Lawesson's Reagent per equivalent of amide, as the reagent contains two reactive phosphorus-sulfur units.[4] Using a large excess can lead to more byproducts and complicate purification.

  • Control Reaction Temperature: While higher temperatures can improve reaction rates, excessive heat can lead to decomposition. It's a delicate balance that needs to be optimized for your specific substrate. A gradual increase in temperature while monitoring the reaction is recommended.

  • Choose the Right Solvent: High-boiling, non-polar solvents like toluene or xylene are commonly used for thionation reactions under reflux conditions.[4] The use of an anhydrous solvent is also recommended to prevent hydrolysis of the thionating agent.[1]

  • Consider Alternative Thionating Agents: If Lawesson's Reagent consistently leads to problematic byproducts, consider alternatives. Phosphorus pentasulfide (P₄S₁₀) is a more reactive but often less selective agent.[1] Newer, more specialized reagents have also been developed to address some of the shortcomings of classical thionating agents.[5]

In-depth Protocol: Optimized Synthesis of Thioamides Using Lawesson's Reagent

This section provides a detailed, step-by-step methodology for the thionation of a generic amide, which can be adapted for 2-Methyloxolane-2-carboxamide.

General Procedure for Thionation

Materials:

  • Starting Amide (e.g., 2-Methyloxolane-2-carboxamide)

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting amide (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask to dissolve the amide. The volume should be sufficient to ensure all reactants remain in solution at the reaction temperature.

  • Inert Atmosphere: Flush the system with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.55 equivalents) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) with vigorous stirring. Monitor the progress of the reaction by TLC until the starting amide is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • To simplify purification, a specialized work-up to decompose the phosphorus byproducts can be employed. Add an excess of ethylene glycol and heat the mixture. This converts the phosphorus byproducts into more polar species that are easier to remove.[3]

    • Alternatively, a standard aqueous work-up can be performed by washing the reaction mixture with water and brine.[2]

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

Visualizing the Workflow

Thioamide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Thionation Reaction cluster_workup Work-up & Purification prep1 1. Add Amide to Flask prep2 2. Add Anhydrous Solvent prep1->prep2 prep3 3. Establish Inert Atmosphere prep2->prep3 react1 4. Add Lawesson's Reagent prep3->react1 react2 5. Heat to Reflux & Monitor by TLC react1->react2 workup1 6. Cool Reaction react2->workup1 workup2 7. Decompose Byproducts or Aqueous Wash workup1->workup2 workup3 8. Column Chromatography or Recrystallization workup2->workup3 end end workup3->end Pure Thioamide

Caption: General experimental workflow for thioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in the spectroscopic data (NMR, IR) between my starting amide and the product thioamide?

A1: Distinguishing between an amide and a thioamide is straightforward using standard spectroscopic techniques.

Spectroscopic TechniqueAmide (C=O)Thioamide (C=S)
¹H NMR The chemical shifts of protons alpha to the carbonyl group are typically observed at a certain resonance.Protons alpha to the thiocarbonyl group are generally deshielded and appear at a downfield chemical shift compared to the corresponding amide.
¹³C NMR The carbonyl carbon (C=O) typically resonates in the range of 160-180 ppm.The thiocarbonyl carbon (C=S) is significantly deshielded and resonates further downfield, typically in the range of 190-210 ppm.
IR Spectroscopy A strong C=O stretching band is observed in the region of 1630-1680 cm⁻¹.The C=S stretching band is weaker and appears at a lower frequency, typically in the range of 1000-1250 cm⁻¹. The N-H stretching frequency may also shift.
Q2: My purification by column chromatography is difficult, and the phosphorus byproducts co-elute with my product. What can I do?

A2: This is a very common problem. Here are a few strategies to overcome this:

  • Modified Work-up: As mentioned in the protocol, treating the reaction mixture with ethylene glycol or ethanol after the reaction is complete can decompose the phosphorus byproducts into more polar compounds that are more easily separated by extraction or chromatography.[3]

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Recrystallization: If your thioamide is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while keeping the impurities dissolved.

  • Fluorous Lawesson's Reagent: For challenging separations, a fluorous-tagged version of Lawesson's reagent is available. The fluorous byproducts can be easily removed by solid-phase extraction, simplifying the purification process.[6]

Q3: Are there any safety precautions I should be aware of when working with Lawesson's Reagent?

A3: Yes, safety is paramount when using Lawesson's Reagent and other thionating agents.

  • Hydrogen Sulfide Gas: The reaction can generate hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. It is crucial to perform the reaction in a well-ventilated fume hood.[7]

  • Handling Lawesson's Reagent: Lawesson's Reagent is a powder and should be handled with care to avoid inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching and Waste Disposal: Unreacted thionating agents and phosphorus byproducts should be quenched and disposed of according to your institution's safety guidelines. A common method for destroying the foul-smelling residues is to use an excess of sodium hypochlorite (bleach).[5]

Q4: Can I use microwave synthesis to speed up my thionation reaction?

A4: Absolutely. Microwave-assisted synthesis can be a very effective way to accelerate thionation reactions, often reducing reaction times from hours to minutes and potentially improving yields.[4] The controlled and rapid heating provided by a microwave reactor can be particularly beneficial for sluggish reactions involving sterically hindered substrates.

Visualizing the Thionation Mechanism

Thionation_Mechanism reagents Amide (R-C(=O)NR'R'') + Lawesson's Reagent intermediate Thiaoxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition products Thioamide (R-C(=S)NR'R'') + Phosphorus Byproduct intermediate->products Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

References

  • American Chemical Society. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Usage of Lawesson's reagent. r/Chempros. [Link]

  • ACS Publications. (2002). Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. [Link]

  • MDPI. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. [Link]

  • ACS Publications. (2006). Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Organic Letters. [Link]

  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • PMC. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • PMC. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

  • PMC. (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. [Link]

  • PMC. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... [Link]

  • ResearchGate. (n.d.). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

  • MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • ResearchGate. (n.d.). General methods for the synthesis of thioamides from amine. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 2-Methyloxolane-2-carbothioamide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, from understanding biological activity to ensuring intellectual property, is built. The seemingly subtle substitution of an oxygen atom in an amide with sulfur to form a thioamide can profoundly alter a compound's physicochemical and pharmacological properties, including hydrogen bonding capabilities, metabolic stability, and target affinity.[1][2] Thioamides are recognized as crucial isosteres of amides and have been incorporated into FDA-approved drugs, underscoring their therapeutic potential.[3][4]

This guide focuses on 2-Methyloxolane-2-carbothioamide, a representative small molecule incorporating the bio-based solvent moiety 2-methyloxolane (also known as 2-methyltetrahydrofuran)[5][6] and the medicinally relevant carbothioamide functional group. We will provide an in-depth comparison of the analytical techniques used for its structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography (SCXRD). While spectroscopic methods like NMR, Mass Spectrometry, and IR provide essential, complementary data, SCXRD stands alone in its ability to deliver a direct, atomic-resolution snapshot of the molecule's precise architecture.[7][8]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the detailed structure of an organic compound.[9] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Furthermore, it reveals the molecule's conformation and how it packs within a crystal lattice, offering invaluable insights into intermolecular interactions such as hydrogen bonding.[10][11]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution is paramount. The primary challenge often lies not in the diffraction experiment itself, but in obtaining a suitable, high-quality single crystal.[7]

scxrd_workflow cluster_synthesis Step 1: Synthesis cluster_crystal Step 2: Crystal Growth (The Bottleneck) cluster_analysis Steps 3-5: Analysis cluster_output Final Output synthesis Synthesis of 2-Methyloxolane- 2-carbothioamide via Thionation growth Slow Evaporation / Vapor Diffusion / Slow Cooling synthesis->growth Purified Compound selection Crystal Selection & Mounting growth->selection High-Quality Single Crystal data_collection X-ray Data Collection selection->data_collection refinement Structure Solution & Refinement data_collection->refinement Diffraction Data final_structure Definitive 3D Structure (Bond Lengths, Angles, Conformation, Packing) refinement->final_structure Refined Model (CIF)

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Synthesis of 2-Methyloxolane-2-carbothioamide:

  • Rationale: The target thioamide can be synthesized from its corresponding amide precursor, 2-methyloxolane-2-carboxamide. The most common and effective method for this transformation is thionation using a phosphorus-sulfur reagent, such as Lawesson's reagent (P₄S₁₀).[12]

  • Protocol:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyloxolane-2-carboxamide (1.0 equiv) in anhydrous toluene or THF.

    • Add Lawesson's reagent (0.5 equiv) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-Methyloxolane-2-carbothioamide.

2. Crystal Growth:

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.[13]

  • Protocol (Vapor Diffusion):

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent in which it is readily soluble (e.g., acetone, ethyl acetate) in a small vial.

    • Place this vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).

    • The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and promoting slow crystallization.

    • Allow the setup to stand undisturbed for several days to weeks.

3. Crystal Selection, Mounting, and Data Collection:

  • Rationale: A suitable crystal must be a single, non-twinned entity with no visible cracks or defects.[11][13] It must be large enough to diffract X-rays efficiently but small enough to be fully bathed in the X-ray beam (typically < 0.3 mm in any dimension).[13]

  • Protocol:

    • Under a microscope, select a transparent, well-formed crystal.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop and coat it in a cryoprotectant oil (e.g., Paratone-N).

    • Mount the loop on the goniometer head of the single-crystal X-ray diffractometer.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction spots are used to determine the unit cell dimensions and symmetry. The intensities of the spots are then used to calculate an electron density map, from which the positions of the atoms are determined and subsequently refined.

  • Process: Specialized software is used to solve the phase problem, generate an initial structural model, and refine this model against the experimental data to achieve the best possible fit, typically quantified by a low R-factor.[14] The final output is a crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.

A Comparative Analysis of Orthogonal Validation Methods

While SCXRD provides the ultimate structural proof, it is contingent on obtaining suitable crystals. In cases where crystallization is unsuccessful or for routine characterization, a combination of spectroscopic techniques is indispensable.[15][16][17]

logic_flow cluster_spectroscopy Spectroscopic Analysis cluster_hypothesis Structural Hypothesis cluster_validation Definitive Validation MS Mass Spectrometry (Molecular Weight, Formula) Hypothesis Proposed Structure MS->Hypothesis IR IR Spectroscopy (Functional Groups) IR->Hypothesis NMR NMR Spectroscopy (Connectivity, C/H Framework) NMR->Hypothesis SCXRD SCXRD (Unambiguous 3D Structure) Hypothesis->SCXRD Confirmation

Caption: Logical workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Information Provided: NMR provides the most detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.[9] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the molecular fragments.

  • Expected Data for 2-Methyloxolane-2-carbothioamide:

    • ¹H NMR: Distinct signals for the methyl group protons, diastereotopic protons of the two methylene groups in the oxolane ring, and two broad singlets for the thioamide N-H protons at a downfield chemical shift.[18][19]

    • ¹³C NMR: A characteristic signal for the thiocarbonyl (C=S) carbon at a significantly downfield chemical shift (typically >180 ppm), along with signals for the methyl and oxolane carbons.[12][19]

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer.[12]

Mass Spectrometry (MS)
  • Information Provided: MS provides the accurate molecular weight of the compound and, through fragmentation analysis, can offer clues about its substructures.[9]

  • Expected Data for 2-Methyloxolane-2-carbothioamide:

    • A prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the exact mass of the molecule, confirming its elemental composition.

    • Fragmentation patterns corresponding to the loss of the carbothioamide group or cleavage of the oxolane ring.

  • Protocol:

    • Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum.[20]

Infrared (IR) Spectroscopy
  • Information Provided: IR spectroscopy is a rapid method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[21]

  • Expected Data for 2-Methyloxolane-2-carbothioamide:

    • N-H stretch: Broad absorption in the 3100-3300 cm⁻¹ region.

    • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

    • C=S stretch: This is the key vibration for the thioamide. Unlike the strong, sharp C=O absorption (1650-1800 cm⁻¹), the C=S stretch is often weaker and highly coupled with other vibrations (e.g., C-N stretch, N-H bend), appearing in a broad region from 800-1200 cm⁻¹.[22] This ambiguity is a significant limitation.

  • Protocol:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Place the sample in the IR spectrometer and acquire the spectrum.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations Sample Requirement
SCXRD Unambiguous 3D structure, stereochemistry, bond lengths/angles, intermolecular interactions.Definitive, atomic-level resolution.[8]Requires a high-quality single crystal, which can be difficult or impossible to obtain.[7]Single crystal (~0.05 - 0.3 mm).
NMR Detailed C-H framework, atomic connectivity, stereochemical relationships.Most powerful technique for solution-state structure elucidation.[9]Provides indirect structural information; cannot determine absolute stereochemistry without chiral auxiliaries. Can be complex to interpret.5-10 mg, soluble.
MS Molecular weight, elemental composition, fragmentation patterns.Extremely high sensitivity, requires very little sample.[9]Isomers are often indistinguishable. Provides limited connectivity information.< 1 mg, soluble.
IR Presence of functional groups.Fast, non-destructive, simple to perform.[21]Provides limited information on the overall molecular skeleton. C=S stretch is often weak and ambiguous.[22]~1-2 mg.

Conclusion

The structural validation of a novel chemical entity like 2-Methyloxolane-2-carbothioamide requires a multi-faceted analytical approach. Spectroscopic methods—NMR for connectivity, MS for molecular formula, and IR for functional group identification—work in concert to build a robust structural hypothesis.[23] However, for the high-stakes world of drug discovery and development, a hypothesis is insufficient. Single-crystal X-ray crystallography provides the final, irrefutable evidence of the three-dimensional atomic arrangement. It transforms a structural proposition into a validated fact, providing the essential foundation for understanding structure-activity relationships, guiding further optimization, and securing intellectual property. While the path to a high-quality crystal can be challenging, the unparalleled certainty it provides makes SCXRD the indispensable gold standard in structural chemistry.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.).
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv.
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed.
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (n.d.). ResearchGate.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Prevalence of the thioamide {⋯H–N–C S}2 synthon—solid-state (X-ray crystallography), solution (NMR) and gas-phase (theoretical) structures of O-methyl-N-aryl-thiocarbamides. (n.d.). ResearchGate.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC. (n.d.). NIH.
  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Canadian Science Publishing.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications.
  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. (n.d.). Benchchem.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • Structure Elucidation - Online Organic Chemistry Tutor. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Contenido - Semantic Scholar. (n.d.).
  • Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry.
  • Single Crystal Diffraction. (n.d.). ResearchGate.
  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. (2012).
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (n.d.). NIH.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Mass spectrometry in studies of protein thiol chemistry and signaling. (n.d.). Society for Redox Biology and Medicine.
  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC. (n.d.). NIH.
  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) - PMC. (n.d.). NIH.

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Comparative

A Comparative Analysis of the Biological Activity of Thioamide Analogs in Drug Discovery

In the landscape of medicinal chemistry, the structural modification of lead compounds is a cornerstone of drug discovery, aimed at enhancing efficacy, selectivity, and pharmacokinetic profiles. This guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the structural modification of lead compounds is a cornerstone of drug discovery, aimed at enhancing efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of thioamide-containing compounds, with a particular focus on how the incorporation of cyclic ether moieties and other structural variations influence their therapeutic potential. While direct experimental data on 2-Methyloxolane-2-carbothioamide is not extensively available in the public domain, we can draw valuable insights from the study of its structural analogs. This guide will delve into the known anticancer and antimicrobial properties of related thioamide and carboxamide derivatives, providing a framework for researchers and drug development professionals to understand the structure-activity relationships within this promising class of compounds.

The Thioamide Moiety: A Versatile Pharmacophore

The replacement of a carbonyl oxygen with sulfur to form a thioamide group significantly alters the electronic and steric properties of a molecule. This modification can lead to profound changes in biological activity. Thioamides are known to be more nucleophilic at the sulfur atom compared to the oxygen of an amide, which can influence their interactions with biological targets.[1] They are key components in a variety of biologically active substances, exhibiting a wide range of effects including antimycobacterial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1]

Comparative Analysis of Biological Activities

To understand the potential of 2-Methyloxolane-2-carbothioamide, we will compare the biological activities of structurally related compounds, focusing on anticancer and antimicrobial effects.

Anticancer Activity: A Look at Thioamide and Carboxamide Analogs

The cytotoxicity of novel benzhydrylpiperazine carboxamide and thioamide derivatives has been evaluated against various cancer cell lines.[2] A key finding from these studies is that thioamide derivatives often exhibit higher growth inhibition than their corresponding carboxamide analogs.[2] This suggests that the thioamide group plays a crucial role in the cytotoxic mechanism of these compounds.

For instance, in a study of benzhydrylpiperazine derivatives, thioamides consistently showed greater potency against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines when compared to their carboxamide counterparts.[2] Similarly, naturally occurring thioamide-containing cytotoxic natural products, such as the thioviridamide family, display potent submicromolar activity against a range of cancer cell lines.[3] For example, thioholgamide A, a thioviridamide analog, demonstrated an IC50 of 30 nM against HCT-116 cells.[3]

The following table summarizes the cytotoxic activities of representative thioamide and carboxamide analogs.

Compound ClassCancer Cell LineIC50 / ActivityReference
4-chlorobenzhydrylpiperazine thioamidesHUH-7, MCF-7, HCT-116Higher growth inhibition than carboxamides[2]
Thioholgamide AHCT-11630 nM[3]
Thioholgamide BHCT-116510 nM[3]
p-tolylcarbamothioyl)furan-2-carboxamideHepatocellular carcinoma33.29% cell viability at 20 µg/mL[4]
ThioviridamideAd12-3Y1 (adenovirus transformed)3.9 ng/ml[5]

Structure-Activity Relationship Insights:

  • Thioamide vs. Carboxamide: The consistent superior anticancer activity of thioamides over carboxamides suggests that the sulfur atom is critical for their mechanism of action, which could involve different binding interactions or metabolic pathways.[2]

  • Substituent Effects: The nature and position of substituents on the aromatic rings of these molecules significantly influence their activity. For example, in a series of carbamothioyl-furan-2-carboxamide derivatives, the p-tolyl substituted compound showed the highest anticancer activity against hepatocellular carcinoma.[4]

Antimicrobial Activity: Thioamides and Cyclic Ether Derivatives

Thioamide derivatives have also demonstrated significant potential as antimicrobial agents. Their activity often differs based on the microbial species, highlighting the importance of structural variations for achieving selective toxicity.

Thiourea derivatives, which contain a related structural motif, have been shown to inhibit the growth of various bacteria and yeasts.[6] The antimicrobial efficacy can be influenced by the presence of different functional groups and the overall lipophilicity of the molecule. For example, some thiourea derivatives with a cyclohexyl moiety showed good activity against S. epidermidis.[6]

The table below presents the minimum inhibitory concentrations (MIC) for some thioamide and related compounds against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thioholgamides A and BMycobacterium smegmatis1-2[3]
Thiourea derivativesBacteria50-400[6]
Thiourea derivativesYeasts25-100[6]
Carbamothioyl-furan-2-carboxamidesBacteria and Fungi150.7–295[4]

Structure-Activity Relationship Insights:

  • Spectrum of Activity: The antimicrobial spectrum can be modulated by structural modifications. For instance, thioholgamides A and B, while showing different potencies against cancer cells, were nearly equipotent in antibacterial testing, suggesting different mechanisms of action in bacteria versus cancer cells.[3]

  • Cell Wall Differences: The differential activity against bacteria and fungi may be attributed to differences in their cell wall composition, with fungal cell walls containing chitin and bacterial cell walls containing murein.[6]

Experimental Methodologies

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of the compounds discussed.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is commonly used to determine cytotoxicity against cancer cell lines.[2]

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a further 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid.

  • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50).

SRB_Assay_Workflow start Start cell_plating Cell Plating (96-well plates) start->cell_plating compound_treatment Compound Treatment (Varying Concentrations) cell_plating->compound_treatment cell_fixation Cell Fixation (10% TCA) compound_treatment->cell_fixation staining Staining (0.4% SRB) cell_fixation->staining washing Washing (1% Acetic Acid) staining->washing solubilization Solubilization (10 mM Tris) washing->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Test Compound prepare_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate Under Optimal Conditions inoculation->incubation read_results Observe for Growth Inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The comparative analysis of thioamide analogs reveals their significant potential as both anticancer and antimicrobial agents. The consistent superiority of thioamides over their carboxamide counterparts in cytotoxicity assays underscores the importance of the thioamide moiety in their mechanism of action.[2] Furthermore, the diverse biological activities observed with different structural modifications highlight the vast chemical space available for the design of novel therapeutic agents.

While direct data on 2-Methyloxolane-2-carbothioamide is sparse, the insights gained from its analogs provide a strong rationale for its synthesis and biological evaluation. The presence of the 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring, a bio-based solvent, could influence the compound's solubility, cell permeability, and metabolic stability, potentially offering advantages over other cyclic systems.[8] Future research should focus on the synthesis of 2-Methyloxolane-2-carbothioamide and a library of its derivatives to systematically evaluate their biological activities and elucidate their mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this novel class of compounds.

References

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. PubMed. [Link]

  • Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. ACS Publications. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. [Link]

  • Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PMC. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Thioviridamide, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis. PubMed. [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. ResearchGate. [Link]

  • Cytotoxic, antioxidant activities and structure activity relationship of some newly synthesized terpenoidal oxaliplatin analogs. PubMed. [Link]

  • Synthesis of Heterocycles from Thioamides. ResearchGate. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC. [Link]

  • Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. PubMed. [Link]

  • 2-METHYLOXOLANE. Ataman Kimya. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methyloxolane-2-carbothioamide Routes

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. 2-Methyloxolane-2-carbothioamide, a molecule featuring a substituted tetrahydrofuran ri...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. 2-Methyloxolane-2-carbothioamide, a molecule featuring a substituted tetrahydrofuran ring, represents a valuable building block for the generation of diverse chemical libraries. The inherent chirality at the C2 position and the versatile reactivity of the thioamide group make it an attractive starting point for the synthesis of complex biologically active molecules. This guide provides a comprehensive comparison of two distinct synthetic routes to 2-Methyloxolane-2-carbothioamide, offering an in-depth analysis of their efficiency, practicality, and scalability. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when embarking on the synthesis of this and structurally related compounds.

Introduction to Synthetic Strategies

The synthesis of 2-Methyloxolane-2-carbothioamide presents a unique set of challenges, primarily centered around the construction of the quaternary stereocenter and the introduction of the thioamide functionality. Two primary retrosynthetic approaches have been evaluated and are detailed in this guide:

  • Route 1: The Nitrile Pathway. This route commences with the functionalization of the readily available and bio-renewable solvent, 2-methyltetrahydrofuran (2-MeTHF), to introduce a nitrile group at the 2-position, which is subsequently converted to the target thioamide.

  • Route 2: The Carboxylic Acid Pathway. This approach begins with 2-methyltetrahydrofuran-2-carboxylic acid, a known and accessible precursor, which is then converted to the corresponding amide and subsequently thionated to yield the final product.

This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of key metrics, and a discussion of the underlying chemical principles.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision that balances factors such as overall yield, number of steps, availability of starting materials, and safety considerations. The following table provides a high-level comparison of the two proposed routes to 2-Methyloxolane-2-carbothioamide.

ParameterRoute 1: The Nitrile PathwayRoute 2: The Carboxylic Acid Pathway
Starting Material 2-Methyltetrahydrofuran (2-MeTHF)2-Methyltetrahydrofuran-2-carboxylic acid
Key Intermediates 2-Halo-2-methyltetrahydrofuran, 2-Methyloxolane-2-carbonitrile2-Methyloxolane-2-carboxamide
Number of Steps 32
Potential Overall Yield ModerateGood to Excellent
Key Reagents Halogenating agent (e.g., NBS), Cyanide source (e.g., NaCN, Zn(CN)₂), Thioamidating agent (e.g., H₂S)Activating agent (e.g., SOCl₂, oxalyl chloride), Ammonia source, Lawesson's reagent
Advantages - Starts from a cheap and bio-renewable solvent.[1][2]- Fewer synthetic steps. - Utilizes a more advanced and potentially commercially available starting material.[3] - The thionation of amides is a well-established and high-yielding reaction.[4][5]
Disadvantages - α-Halogenation of 2-MeTHF can be challenging to control and may lead to side products. - Use of highly toxic cyanide reagents requires stringent safety precautions.[6] - Conversion of nitriles to thioamides can sometimes be low-yielding.- The starting carboxylic acid is more expensive than 2-MeTHF. - Lawesson's reagent and its byproducts can have an unpleasant odor.[4]

Route 1: The Nitrile Pathway - A Step-by-Step Guide

This route leverages the cost-effectiveness and green credentials of 2-methyltetrahydrofuran as a starting material.[1][2] The key transformations involve the introduction of a functional handle at the 2-position, followed by conversion to the nitrile and finally the thioamide.

Route_1_Nitrile_Pathway Start 2-Methyltetrahydrofuran Step1 α-Halogenation Start->Step1 Intermediate1 2-Halo-2-methyltetrahydrofuran Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 2-Methyloxolane-2-carbonitrile Step2->Intermediate2 Step3 Thioamidation Intermediate2->Step3 End 2-Methyloxolane-2-carbothioamide Step3->End

Figure 1: Workflow for the Nitrile Pathway.

Protocol 1.1: α-Halogenation of 2-Methyltetrahydrofuran

The introduction of a halogen at the tertiary carbon of 2-MeTHF is a critical first step. Radical halogenation is a plausible approach, though careful control of reaction conditions is necessary to minimize side reactions.

Materials:

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-MeTHF (1.0 equiv) in CCl₄, add NBS (1.1 equiv).

  • Initiate the reaction by adding a catalytic amount of AIBN and heating to reflux, or by irradiating with a UV lamp at room temperature.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-2-methyltetrahydrofuran may be purified by vacuum distillation, though it may be used directly in the next step due to potential instability.

Causality Behind Experimental Choices:

  • NBS as a Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic C-H bromination, and can also be used for the α-halogenation of ethers under radical conditions.

  • Radical Initiator: AIBN or UV light is required to initiate the radical chain reaction for the halogenation of the alkane-like C-H bond.

  • Inert Solvent: CCl₄ is a traditional solvent for radical halogenations; however, due to its toxicity and environmental concerns, alternative solvents should be considered where possible.

Protocol 1.2: Cyanation of 2-Halo-2-methyltetrahydrofuran

The conversion of the alkyl halide to the nitrile is a standard nucleophilic substitution reaction. Given the toxicity of traditional cyanide sources, this protocol highlights the use of a safer alternative, zinc cyanide, which requires the presence of a palladium catalyst.[6]

Materials:

  • 2-Halo-2-methyltetrahydrofuran (from Protocol 1.1)

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-halo-2-methyltetrahydrofuran (1.0 equiv) in anhydrous DMF, add Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).

  • Degas the reaction mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyloxolane-2-carbonitrile.

Causality Behind Experimental Choices:

  • Zinc Cyanide: A less toxic and easier to handle alternative to NaCN or KCN for the cyanation of alkyl halides.[6]

  • Palladium Catalyst: The use of a palladium catalyst, such as Pd₂(dba)₃ with a suitable ligand like dppf, is often necessary to facilitate the cyanation with zinc cyanide, especially for less reactive alkyl halides.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.

Protocol 1.3: Conversion of Nitrile to Thioamide

The final step in this route is the conversion of the nitrile to the thioamide. This can be achieved by the addition of hydrogen sulfide or its equivalent to the nitrile.

Materials:

  • 2-Methyloxolane-2-carbonitrile (from Protocol 1.2)

  • Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., thioacetamide in the presence of an acid catalyst)

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., ethanol or dioxane)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methyloxolane-2-carbonitrile (1.0 equiv) in an anhydrous solvent such as ethanol or dioxane.

  • Add a base such as pyridine or triethylamine (1.1 equiv).

  • Bubble hydrogen sulfide gas through the solution at room temperature, or add a suitable H₂S donor.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-Methyloxolane-2-carbothioamide.

Causality Behind Experimental Choices:

  • Hydrogen Sulfide: The most direct reagent for the conversion of nitriles to thioamides. Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood.

  • Base Catalyst: The addition of a base like pyridine or triethylamine facilitates the reaction by activating the hydrogen sulfide.

Route 2: The Carboxylic Acid Pathway - A Step-by-Step Guide

This route offers a more direct approach, starting from the corresponding carboxylic acid. This pathway is particularly advantageous if 2-methyltetrahydrofuran-2-carboxylic acid is readily available.

Route_2_Carboxylic_Acid_Pathway Start 2-Methyltetrahydrofuran-2-carboxylic acid Step1 Amidation Start->Step1 Intermediate1 2-Methyloxolane-2-carboxamide Step1->Intermediate1 Step2 Thionation Intermediate1->Step2 End 2-Methyloxolane-2-carbothioamide Step2->End

Figure 2: Workflow for the Carboxylic Acid Pathway.

Protocol 2.1: Amidation of 2-Methyltetrahydrofuran-2-carboxylic acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Materials:

  • 2-Methyltetrahydrofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Aqueous ammonia (NH₄OH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyltetrahydrofuran-2-carboxylic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.2 equiv) or oxalyl chloride (1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent like DCM and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia.

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methyloxolane-2-carboxamide, which can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: Conversion to the more reactive acyl chloride facilitates the subsequent nucleophilic attack by ammonia. Thionyl chloride and oxalyl chloride are common reagents for this transformation.

  • Ammonia Source: Aqueous ammonia is a readily available and effective source of ammonia for the amidation reaction.

Protocol 2.2: Thionation of 2-Methyloxolane-2-carboxamide

The final step in this route is the conversion of the amide to the thioamide using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this purpose, often providing high yields under mild conditions.[4][5]

Materials:

  • 2-Methyloxolane-2-carboxamide (from Protocol 2.1)

  • Lawesson's reagent

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyloxolane-2-carboxamide (1.0 equiv) in anhydrous toluene or THF, add Lawesson's reagent (0.5 equiv).

  • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.[4]

  • Cool the reaction mixture to room temperature and quench by pouring it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyloxolane-2-carbothioamide.

Causality Behind Experimental Choices:

  • Lawesson's Reagent: A mild and efficient thionating agent for the conversion of amides to thioamides.[4][5] It is generally preferred over harsher reagents like phosphorus pentasulfide.

  • Solvent Choice: Toluene at reflux is a common condition, but THF at room temperature can also be effective and offers milder conditions.[4]

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to 2-Methyloxolane-2-carbothioamide.

  • Route 1 (The Nitrile Pathway) is an attractive option when cost and the use of renewable starting materials are primary considerations. However, it involves more steps and requires careful handling of hazardous reagents. The initial halogenation step may also require significant optimization to achieve good yields and selectivity.

  • Route 2 (The Carboxylic Acid Pathway) is a more convergent and potentially higher-yielding approach, especially if the starting carboxylic acid is readily accessible. The two-step sequence of amidation followed by thionation involves well-established and reliable transformations.

For researchers in an academic or early-stage drug discovery setting, the flexibility of Route 1 might be appealing for exploring analogs starting from the versatile 2-MeTHF. For process development and scale-up applications where efficiency and reliability are paramount, Route 2 is likely the more prudent choice, provided the starting material is commercially viable.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the expertise of the research team. This guide provides the foundational knowledge and detailed protocols to enable a confident and strategic approach to the synthesis of 2-Methyloxolane-2-carbothioamide.

References

  • Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1383-1387. [Link]

  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors. BenchChem.
  • Wikipedia contributors. (2024, February 27). 2-Methyltetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2024, from [Link]

  • Gu, Y., & Jérôme, F. (2013). Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. European Journal of Organic Chemistry, 2013(24), 5348-5351.
  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2010). A focused review of synthetic applications of Lawesson's reagent in organic synthesis. Tetrahedron, 66(13), 2345-2361.
  • Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 6984-6993.
  • Shimizu, K. I., & Kon, K. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety.
  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. [Link]

  • Wang, C., & Zhang, Z. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2963.
  • de Gonzalo, G., & Lavandera, I. (2019). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 6(2), 93-107.
  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 147(5), 705-712.
  • ResearchGate. (n.d.). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. [Link]

  • Tohoku University Research Repository. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. [Link]

  • Al-Adiwish, W. M., et al. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 53(6-7), 741-746.
  • LibreTexts. (2023, January 22). Alpha Halogenation. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, April 21). 21.3 Alpha Halogenation | Organic Chemistry [Video]. YouTube. [Link]

  • Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Journal of the Korean Chemical Society, 50(1), 60-62.
  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]

  • ChemRxiv. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • Dabbawala, A. A., & Muraza, O. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.

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Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 2-Methyloxolane-2-carbothioamide by HPLC: A Comparative Analysis

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Purity in Novel Drug Candidates In the landscape of pharmaceutical development, the synthesis of a novel active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Novel Drug Candidates

In the landscape of pharmaceutical development, the synthesis of a novel active pharmaceutical ingredient (API) is a significant milestone. 2-Methyloxolane-2-carbothioamide, a heterocyclic compound with potential therapeutic applications, represents such a candidate. However, the journey from synthesis to clinical application is predicated on an uncompromising standard of purity. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of all potential impurities, including starting materials, by-products, intermediates, and degradation products.[3]

This guide provides an in-depth, experience-driven approach to confirming the purity of 2-Methyloxolane-2-carbothioamide, focusing on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique.[4][5] We will not only detail a robust, validated HPLC method but also provide a comparative analysis with alternative techniques—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—to equip researchers with a comprehensive understanding of the available analytical arsenal. Our narrative is grounded in the causality of experimental choices, ensuring that every protocol is a self-validating system built on scientific first principles.

The Core of Purity Analysis: Why Reversed-Phase HPLC is the Method of Choice

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity testing.[4][5] The choice of HPLC mode is the first critical decision. Given the structure of 2-Methyloxolane-2-carbothioamide, which contains a polar carbothioamide functional group and a moderately non-polar methyloxolane ring, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6][7][8] Separation is driven by hydrophobic interactions; more non-polar (hydrophobic) analytes interact more strongly with the stationary phase and are retained longer, while more polar molecules have a greater affinity for the mobile phase and elute earlier.[7][9] This principle allows for the effective separation of the main compound from potentially more polar starting materials or less polar synthesis by-products.

Experimental Workflow for HPLC Purity Determination

The following diagram illustrates the logical flow of the HPLC method development and validation process for purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Reference Standard Solution hplc_system HPLC System (Pump, Autosampler, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_spike Prepare Spiked Sample (for Specificity/Accuracy) prep_spike->hplc_system column C18 Column hplc_system->column separation Gradient Elution Separation column->separation detection UV Detection separation->detection integration Peak Integration & Area Calculation detection->integration validation Method Validation (ICH Q2(R1)) integration->validation Validation Data purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Final Purity Report validation->report Ensures Reliability purity_calc->report

Caption: Workflow for HPLC Purity Analysis of 2-Methyloxolane-2-carbothioamide.

A Validated HPLC Method for Purity Determination

The following protocol is a robust starting point for the analysis of 2-Methyloxolane-2-carbothioamide. The choices are justified based on established chromatographic principles and experience with similar molecules.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for a broad range of compounds and is the standard for RP-HPLC method development.[8]
Mobile Phase A 0.02 M Ammonium Phosphate, pH 3.5A buffered aqueous phase is critical to control the ionization state of the analyte and any acidic/basic impurities, ensuring reproducible retention times and symmetric peak shapes.
Mobile Phase B AcetonitrileA common, effective organic modifier that is miscible with water and has a low UV cutoff.[7]
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% BA gradient is essential for a purity method to ensure that impurities with a wide range of polarities, from very polar (eluting early) to very non-polar (eluting late), are effectively separated and detected.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and improves peak shape.
Detection UV at 245 nmThe thioamide chromophore is expected to have significant UV absorbance. 245 nm is a justified starting point, but a full UV scan of the main peak should be performed to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape for early-eluting compounds.
Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation.[10][11] The developed HPLC protocol must be rigorously validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[2][4]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities and degradation products.[2][12]Peak purity index > 0.999 (via DAD). No co-elution with known impurities or placebo components.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.[2][10]Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy To measure the closeness of the experimental value to the true value.[11]98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[2][11]Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[12]Typically a signal-to-noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]System suitability parameters remain within limits when changing pH (±0.2), column temp (±5°C), flow rate (±10%).

Comparative Analysis: HPLC vs. UPLC and GC

While HPLC is a robust and reliable technique, it is crucial for a senior scientist to understand its position relative to other available technologies. We will compare it with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and operates at much higher pressures (up to 15,000 psi) than traditional HPLC systems.[14][15][16]

The Core Difference: The van Deemter equation, a fundamental principle in chromatography, dictates that separation efficiency increases as particle size decreases. UPLC leverages this by using sub-2 µm particles, resulting in significant performance gains.[17][18]

Performance Comparison: HPLC vs. UPLC

Performance MetricStandard HPLC (5 µm)UPLC (1.7 µm)Advantage
Analysis Run Time ~40 minutes~4-8 minutesUPLC (Higher throughput)[15][17]
Peak Resolution GoodExcellentUPLC (Sharper, narrower peaks provide better separation)[18]
Sensitivity StandardHigherUPLC (Taller, narrower peaks lead to better signal-to-noise)[17]
Solvent Consumption HighLow (~80-90% reduction)UPLC (Greener, lower cost)[18]
System Backpressure 1,000 - 4,000 psi8,000 - 15,000 psiHPLC (Less demanding on instrumentation)[15]
Method Robustness Very HighHigh (more sensitive to blockage)HPLC (More forgiving of sample matrix)[17]

Verdict: For routine quality control where a validated method already exists, HPLC remains a robust and cost-effective choice.[14] For high-throughput screening, complex impurity profiling, or when developing a method from scratch, the speed, resolution, and sensitivity advantages of UPLC make it the superior technology.[17][18]

HPLC vs. Gas Chromatography (GC)

GC is a powerful separation technique that is fundamentally different from HPLC. It is used exclusively for compounds that are volatile or can be made volatile upon derivatization.[19][20][21] The mobile phase is an inert gas, and separation occurs as the vaporized sample travels through a column, partitioning between the carrier gas and a stationary phase.[20]

When to Consider GC for 2-Methyloxolane-2-carbothioamide Analysis:

  • Residual Solvent Analysis: GC is the gold-standard technique for identifying and quantifying residual solvents (e.g., from the synthesis), as mandated by ICH Q3C guidelines. Solvents are inherently volatile and perfectly suited for GC analysis.[19]

  • Volatile Impurities: If any starting materials or by-products are significantly more volatile than the main compound, GC with headspace analysis can be a highly sensitive and specific method for their detection.[22]

Applicability of HPLC vs. GC for Different Impurity Types

Impurity TypeRecommended TechniqueRationale
Non-volatile organic impurities HPLC / UPLC These compounds cannot be analyzed by GC without derivatization. HPLC is the direct and ideal method.
Thermally labile compounds HPLC / UPLC The high temperatures of the GC inlet can cause degradation, creating false impurity profiles. HPLC operates at or near room temperature.
High molecular weight polymers HPLC / UPLC These are non-volatile and are best analyzed by liquid chromatography.
Residual Solvents GC The definitive technique for volatile organic compounds due to its high sensitivity and specificity for this class of analytes.[19]
Inorganic Impurities Neither (Requires IC, ICP-MS)HPLC and GC are for organic compounds. Inorganic analysis requires different specialized techniques.
Decision-Making Framework for Analytical Method Selection

The choice of technology depends on the analytical objective. The following decision tree provides a logical pathway for selecting the most appropriate technique.

Tech_Selection start What is the Analytical Goal? q_volatile Are you analyzing for volatile impurities (e.g., residual solvents)? start->q_volatile gc Use Gas Chromatography (GC) q_volatile->gc Yes q_purity Are you determining overall purity and profiling non-volatile or thermally labile impurities? q_volatile->q_purity No q_throughput Is high throughput or superior resolution critical? q_purity->q_throughput Yes uplc Use UPLC q_throughput->uplc Yes hplc Use HPLC q_throughput->hplc No (Routine QC, existing method)

Caption: Decision Tree for Selecting the Appropriate Purity Analysis Technique.

Conclusion

Confirming the purity of a new chemical entity like 2-Methyloxolane-2-carbothioamide is a non-negotiable requirement in pharmaceutical development. Reversed-Phase High-Performance Liquid Chromatography stands as the primary, most reliable, and universally accepted method for this task. The detailed HPLC protocol and validation strategy presented in this guide provide a scientifically sound and regulatory-compliant framework for establishing a trustworthy purity assessment.

As senior scientists, however, our expertise lies not just in executing protocols but in understanding their context. The comparative analysis with UPLC and GC demonstrates a higher level of analytical reasoning. While HPLC is the established workhorse, UPLC offers undeniable advantages in speed and resolution for new method development. Simultaneously, GC remains the indispensable, orthogonal technique for the critical task of controlling volatile impurities and residual solvents. By judiciously applying the appropriate technology to the specific analytical challenge, we can ensure the quality, safety, and integrity of novel drug candidates on their path to becoming life-saving medicines.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]

  • Journal of Pharmaceutical Technology & Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from RJPT website. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from WebofPharma website. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from RJPT website. [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from OMICS International website. [Link]

  • Food Quality & Safety. (2025, June 20). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from Food Quality & Safety website. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters website. [Link]

  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC? Retrieved from ResearchGate website. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia website. [Link]

  • Technology Networks. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from Analytical Chemistry - Technology Networks website. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate website. [Link]

  • Austin Publishing Group. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from Austin Publishing Group website. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from Asian Journal of Pharmaceutical Analysis website. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex website. [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from Lab Manager website. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek website. [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from BYJU'S website. [Link]

  • OIV. (n.d.). Analysis of volatile compounds in wines by gas chromatography. Retrieved from OIV website. [Link]

  • ResearchGate. (2021, October 28). (PDF) Gas chromatography of Volatile oil. Retrieved from ResearchGate website. [Link]

  • DTIC. (n.d.). Identification of Volatile Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Purge-and-Trap Sample Concen. Retrieved from DTIC website. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem website. [Link]

  • ResearchGate. (2024, September 20). (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. Retrieved from ResearchGate website. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo website. [Link]

  • pharmedi. (2024, June 19). What are the methods of separation and purification of organic compounds? Retrieved from pharmedi website. [Link]

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  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from PMC website. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International website. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from MDPI website. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyloxolane-2-carbothioamide

This guide provides a detailed protocol for the proper disposal of 2-Methyloxolane-2-carbothioamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of 2-Methyloxolane-2-carbothioamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established principles of chemical waste management and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Hazard Assessment and Characterization

Due to the specific nature of 2-Methyloxolane-2-carbothioamide, a dedicated Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach based on the chemical's structure is imperative. The molecule contains a thioamide functional group, which is known to exhibit toxic properties. Therefore, in the absence of specific toxicological data, 2-Methyloxolane-2-carbothioamide must be treated as a hazardous substance.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established clear guidelines for the management of hazardous waste.[1][2][3] According to the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the potential for toxicity from the thioamide group, it is prudent to manage this compound as toxic waste.

Key Inferred Hazards:

  • Toxicity: Thioamides can be toxic if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: The environmental fate and effects are likely unknown, necessitating containment.

  • Reactivity: While the oxolane ring is relatively stable, the thioamide group could react with strong oxidizing agents, acids, or bases.

Personal Protective Equipment (PPE) and Safety Measures

Before handling 2-Methyloxolane-2-carbothioamide for disposal, it is crucial to wear appropriate PPE to minimize exposure. OSHA mandates that employers provide, and employees use, appropriate PPE.[1][3]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin absorption of the chemical.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or dust.
Body Protection A flame-retardant laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or vapors.
Segregation and Containerization of Waste

Proper segregation and containerization are fundamental to safe chemical waste disposal.[4][5]

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with 2-Methyloxolane-2-carbothioamide.[4]

    • Ensure the container has a secure, leak-proof screw cap.[5]

    • The container must be in good condition, free of cracks or residue from previous use.

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[5]

    • Identify the contents as "2-Methyloxolane-2-carbothioamide." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the approximate quantity or concentration of the waste.

    • Note any other components in the waste mixture.

    • Include the date when the waste was first added to the container.

  • Store the Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • Ensure the SAA is under the control of laboratory personnel.[5]

    • Keep the container closed at all times except when adding waste.[4][5]

    • Store in a well-ventilated area, away from heat, sparks, or open flames.[6]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][7]

Disposal Workflow

The disposal of 2-Methyloxolane-2-carbothioamide must be handled by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[5]

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A Step 1: Characterize Waste (Treat as Toxic) B Step 2: Wear Appropriate PPE A->B C Step 3: Segregate and Containerize Waste B->C D Step 4: Label Container Correctly C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Request Waste Pickup from EHS E->F Hand-off G Step 7: EHS Transports to Central Storage F->G H Step 8: Licensed Vendor Transports Off-site G->H Manifested Transport I Step 9: Approved Treatment/ Disposal Facility H->I

Disposal workflow for 2-Methyloxolane-2-carbothioamide.
Emergency Procedures

In the event of a spill or exposure, immediate action is necessary. All laboratories handling hazardous waste should have an emergency response plan.[1][3]

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

Regulatory Compliance

Compliance with federal and state regulations is mandatory. The EPA regulates hazardous waste from "cradle-to-grave," meaning from generation to final disposal. Large and small quantity generators of hazardous waste must obtain an EPA identification number and use a manifest system to track waste shipments.[9] All records related to hazardous waste disposal must be maintained for at least three years.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • Safety Data Sheet - DC Fine Chemicals. (n.d.).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Hazardous Waste Disposal Guidelines - Purdue University. (n.d.).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15).
  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

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